(E/Z)-PG-11047
Descripción
Propiedades
Número CAS |
308145-19-9 |
|---|---|
Fórmula molecular |
C14H32N4 |
Peso molecular |
256.43 g/mol |
Nombre IUPAC |
(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C14H32N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h5-6,15-18H,3-4,7-14H2,1-2H3/b6-5- |
Clave InChI |
XFWLTFZLLXVKDY-WAYWQWQTSA-N |
SMILES isomérico |
CCNCCCNC/C=C\CNCCCNCC |
SMILES canónico |
CCNCCCNCC=CCNCCCNCC |
Sinónimos |
((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine (N(1),N(12))bis(ethyl)-6,7-dehydrospermine PG-11047 SL 11047 SL-11047 |
Origen del producto |
United States |
Foundational & Exploratory
PG-11047: A Technical Guide to a Novel Polyamine Analogue for Cancer Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyamines are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their metabolism is frequently dysregulated in neoplastic cells, making the polyamine pathway a rational target for anticancer therapy. PG-11047 is a second-generation, conformationally restricted, unsaturated analogue of the natural polyamine spermine (B22157), designed to act as a nonfunctional competitor that disrupts polyamine homeostasis.[1][2][3][4] Preclinical and clinical investigations have demonstrated that PG-11047 inhibits tumor growth by depleting intracellular polyamines through a dual mechanism: inhibiting biosynthesis and potently inducing catabolism.[1][5] This document provides a comprehensive technical overview of PG-11047, summarizing its mechanism of action, preclinical efficacy, clinical trial outcomes, and key experimental methodologies.
Mechanism of Action
PG-11047 exerts its anticancer effects by strategically interfering with multiple facets of the polyamine metabolic pathway, leading to the depletion of natural polyamines and subsequent cell growth inhibition.
The core mechanism involves the following steps:
-
Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system, for which it competes with natural polyamines.[3][6]
-
Disruption of Polyamine Homeostasis: Once intracellular, PG-11047 acts as a spermine mimetic with altered function.[1][3] It initiates a powerful negative feedback loop that depletes endogenous polyamines through two primary actions:
-
Inhibition of Biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby reducing the production of new polyamines.[1][5][7][8]
-
Induction of Catabolism: It strongly induces the expression and activity of the key polyamine catabolic enzymes, spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][3][5][6]
-
-
Induction of Cytotoxicity: The super-induction of SMO leads to the generation of cytotoxic byproducts, including reactive oxygen species (ROS) and 3-aminopropanal, which contribute to the antitumor response.[3][6][9]
-
Altered Molecular Interactions: PG-11047 can also bind to nucleic acids with high avidity, but with modified function compared to natural polyamines, further contributing to its antiproliferative and cell-killing effects.[1] The cumulative result is cell cycle arrest and apoptosis.[1][5]
Preclinical Efficacy
PG-11047 has demonstrated significant antitumor activity in a broad range of preclinical models, both as a single agent and in combination with standard-of-care therapies.
In Vitro Studies
PG-11047 inhibits the proliferation of numerous human cancer cell lines, including those derived from breast, prostate, colon, pancreatic, and lung cancers.[1][5][10][11] Notably, a differential sensitivity has been observed between non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), with NSCLC lines showing a more dramatic induction of polyamine catabolism and greater cytotoxicity.[5][8]
| Cancer Type | Cell Line(s) | Metric | Value | Citation |
| Pediatric Panel | 23 cell lines | Median EC₅₀ | 71 nM | [4] |
| NSCLC | A549 | IC₅₀ | 0.1 - 0.5 µM | [8] |
| NSCLC | NCI-H157 | IC₅₀ | 0.1 - 0.5 µM | [8] |
| SCLC | H69 | IC₅₀ | 0.1 - 0.5 µM | [8] |
| SCLC | H82 | IC₅₀ | 0.1 - 0.5 µM | [8] |
In Vivo Xenograft Studies
In vivo studies have confirmed the antitumor activity of PG-11047. In the Pediatric Preclinical Testing Program (PPTP), PG-11047 induced significant differences in event-free survival (EFS) in 15.6% of evaluable solid tumor xenografts, with one ependymoma xenograft showing tumor regression.[1][4] The compound has also shown potent activity in combination with other anticancer agents.
| Cancer Model | Combination Agent | Key Finding | Citation |
| NSCLC (A549) | Cisplatin (B142131) | Combination therapy led to a potent antitumor effect far superior to either agent alone. | [3][6] |
| Prostate (DU-145) | Bevacizumab | The combination significantly enhanced antitumor activity compared with either agent alone. | [3][6] |
| Pediatric Solid Tumors | Monotherapy | Significant EFS delay in 5 of 32 solid tumor xenografts. | [1][4] |
Clinical Development
PG-11047 has been evaluated in Phase I clinical trials as both a monotherapy and in combination with various anticancer drugs, establishing a manageable safety profile.
Phase I Monotherapy Trial (NCT00705653)
A dose-escalation study in 46 patients with advanced solid tumors established the safety and maximum tolerated dose (MTD) of PG-11047 when administered weekly.[2]
| Parameter | Finding | Citation |
| Dosing Schedule | 60-min IV infusion on Days 1, 8, 15 of a 28-day cycle | [2] |
| Maximum Tolerated Dose (MTD) | 610 mg | [2][9] |
| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea); angioedema, elevated ALT | [2] |
| Common Adverse Effects | Fatigue, anorexia | [2] |
| Clinical Efficacy | Stable Disease (SD) in 30% of patients | [2] |
Phase Ib Combination Trial (NCT00705874)
This multicenter study evaluated PG-11047 in combination with seven approved anticancer agents in 172 patients, demonstrating safety and preliminary efficacy with several combinations.[9][10][12]
| Combination Agent | MTD of PG-11047 | Partial Response (PR) | Stable Disease (SD) | Citation |
| Bevacizumab | 590 mg | 12% | 40% | [9][10][12] |
| Cisplatin | 590 mg | 20% (unconfirmed) | 54.1% | [9][10][12] |
| 5-Fluorouracil (5-FU) | 590 mg | 0% | 71.4% | [9][10][12] |
| Erlotinib | 590 mg | 0% | 33.3% | [9][10][12] |
| Gemcitabine | MTD Not Determined | - | - | [9][12] |
| Docetaxel | MTD Not Determined | - | - | [9][12] |
| Sunitinib (B231) | MTD Not Determined | - | - | [9][12] |
| MTD could not be determined due to DLTs at low doses of PG-11047. |
Experimental Methodologies
This section details representative protocols and workflows relevant to the development and evaluation of PG-11047.
Synthesis Workflow
An early synthesis of PG-11047 was reported starting from cis-2-butenediol.[13] The process involves activation, displacement with a protected diamine, and subsequent deprotection to yield the final compound.
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Exposure: Cells are treated with PG-11047 at concentrations typically ranging from 10 nM to 100 µM.[4] A vehicle control is included.
-
Incubation: Plates are incubated for a 96-hour period.[4]
-
Viability Assessment: Cell viability is measured using a standard method such as the Sulforhodamine B (SRB) assay, MTS assay, or CellTiter-Glo®.
-
Data Analysis: Dose-response curves are generated, and IC₅₀ or EC₅₀ values are calculated to determine the concentration required to inhibit 50% of cell growth.[1]
In Vivo Xenograft Model Protocol
This protocol is representative of the PPTP studies.[4]
-
Model System: Immunocompromised mice (e.g., SCID or athymic nude) are implanted subcutaneously or orthotopically with human tumor cells or patient-derived xenografts.
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: PG-11047 is formulated in sterile water and administered at a dose such as 100 mg/kg weekly via the intraperitoneal route for a defined period (e.g., 6 weeks).[1][4] The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The primary endpoint is often event-free survival (EFS), defined as the time for tumors to reach a predetermined size. Tumor growth inhibition is also calculated.
Phase I Dose-Escalation Trial Design
The clinical development of PG-11047 followed a standard 3+3 dose-escalation design to determine the MTD.
Western Blotting for Polyamine Enzymes
This protocol is adapted from methodologies used to study PG-11047's effect on target proteins.[8]
-
Lysate Preparation: Cells treated with PG-11047 or vehicle are harvested and lysed in RIPA buffer with protease inhibitors. Protein concentration is determined via a BCA assay.
-
SDS-PAGE: Thirty micrograms of total protein per sample are loaded onto a 10% SDS-PAGE gel and separated by electrophoresis.[8]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour in a suitable blocking buffer (e.g., Odyssey blocking buffer or 5% non-fat milk in TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., SSAT, SMO) and a loading control (e.g., β-actin), typically at a 1:1000 dilution.[8]
-
Secondary Antibody Incubation: The membrane is washed and incubated with the appropriate HRP- or fluorescently-conjugated secondary antibody.
-
Detection: The signal is detected using chemiluminescence or fluorescence imaging systems. Protein levels are quantified and normalized to the loading control.
Conclusion
PG-11047 is a potent polyamine analogue that effectively targets the dysregulated polyamine metabolism characteristic of many cancers. Its dual mechanism of inhibiting polyamine biosynthesis while strongly inducing catabolism leads to robust depletion of intracellular polyamines, resulting in cytostatic and cytotoxic effects. Preclinical studies have validated its efficacy, particularly in combination with standard chemotherapies and targeted agents. Phase I clinical trials have established a manageable safety profile for weekly intravenous administration, with an MTD of 610 mg as a monotherapy and 590 mg in combination with agents like bevacizumab and cisplatin.[2][9] The documented clinical activity, primarily stable disease with some partial responses in combination settings, provides a solid foundation for further investigation of PG-11047 in rationally designed combination therapies for specific patient populations.
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted spermine (B22157) analogue that has demonstrated significant potential as an anticancer agent. Polyamines, such as spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of tumor cell growth. This technical guide provides a comprehensive overview of PG-11047, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
PG-11047 exerts its anticancer effects through a multi-pronged approach that disrupts polyamine homeostasis within cancer cells.[1][2] A selective polyamine transport system facilitates its entry into rapidly dividing cells.[1] Once inside, PG-11047:
-
Inhibits Polyamine Biosynthesis: It downregulates the activity of key enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC).[2][3]
-
Induces Polyamine Catabolism: It upregulates the polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the breakdown of natural polyamines.[1][2]
-
Competes with Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites, interfering with their normal cellular functions.[1]
-
Induces Reactive Oxygen Species (ROS): The induction of SMO can lead to the production of ROS, contributing to cellular damage and apoptosis.[1][2]
This concerted action results in the depletion of intracellular polyamine pools, which is critical for halting cancer cell proliferation.
Quantitative Data
In Vitro Activity
PG-11047 has demonstrated cytostatic and cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Pediatric Preclinical Testing Program (PPTP) Panel | |||
| Median | Various Pediatric Cancers | 71 (EC50) | [4] |
| Ewing Sarcoma Panel | Ewing Sarcoma | <21.5 (Median EC50) | [5] |
| Neuroblastoma Panel | Neuroblastoma | 574.5 (Median EC50) | [5] |
| Lung Cancer Cell Lines | |||
| A549 | Non-Small Cell Lung Cancer | ~100 - 500 | [3] |
| H157 | Non-Small Cell Lung Cancer | ~100 - 500 | [3] |
| H69 | Small Cell Lung Cancer | ~100 - 500 | [3] |
| H82 | Small Cell Lung Cancer | ~100 - 500 | [3] |
| Prostate Cancer Cell Lines | |||
| DU-145 | Prostate Cancer | 50 | [3] |
| Colon Cancer Cell Lines | |||
| HCT116 | Colon Cancer | 8000 | [6] |
Preclinical In Vivo Efficacy
Preclinical studies in xenograft models have shown that PG-11047, both as a single agent and in combination, can significantly inhibit tumor growth.
| Cancer Model | Treatment | Dosing Schedule | Key Findings | Reference |
| A549 (NSCLC) Xenograft | PG-11047 | 100 mg/kg, IP, weekly for 3 weeks, followed by a 1-week rest, for 14 weeks | Significantly delayed tumor progression (P < 0.0001). | [3] |
| A549 (NSCLC) Xenograft | PG-11047 + Cisplatin (B142131) | Not specified | Potentiated the antitumor effect of cisplatin. | [1][7] |
| DU-145 (Prostate) Xenograft | PG-11047 | Not specified | Significantly inhibited tumor development as a single agent. | [1][7] |
| DU-145 (Prostate) Xenograft | PG-11047 + Bevacizumab | Not specified | Significantly enhanced antitumor activity compared to either agent alone. | [1][7] |
| Pediatric Solid Tumor Xenografts | PG-11047 | 100 mg/kg, IP, weekly for 6 weeks | Induced significant differences in event-free survival in 5 of 32 evaluable solid tumor xenografts. | [1][4] |
| Ependymoma Xenograft | PG-11047 | 100 mg/kg, IP, weekly for 6 weeks | Caused tumor regression in a single case. | [4] |
Clinical Trial Results
Phase I clinical trials have evaluated the safety and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anticancer agents.
Phase I Monotherapy Trial (NCT00705653) [8][9]
| Parameter | Value |
| Patient Population | 46 patients with advanced refractory solid tumors |
| Dosing Schedule | 60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle |
| Dose Range | 50 to 750 mg |
| Maximum Tolerated Dose (MTD) | 610 mg |
| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea), angioedema, and elevated ALT. |
| Most Common Adverse Events | Fatigue and anorexia |
| Efficacy | 30% of patients achieved stable disease. |
Phase Ib Combination Trial (NCT00705874) [8][10]
| Combination Agent | Maximum Tolerated Dose (MTD) of PG-11047 | Efficacy Highlights |
| Bevacizumab | 590 mg | 12% Partial Response (PR), 40% Stable Disease (SD) |
| Erlotinib | 590 mg | 33.3% SD |
| Cisplatin | 590 mg | 54.1% SD, 20% unconfirmed PRs |
| 5-Fluorouracil (5-FU) | 590 mg | 71.4% SD |
| Gemcitabine | MTD not determined due to DLTs at low doses. | - |
| Docetaxel | MTD not determined due to DLTs at low doses. | - |
| Sunitinib (B231) | MTD not determined due to DLTs at low doses. | - |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
This protocol describes a general method for determining the IC50 of PG-11047 in cancer cell lines using a colorimetric assay such as MTT or a fluorescence-based assay.
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 3. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-PG-11047: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (E/Z)-PG-11047, a second-generation polyamine analogue with significant potential in oncology research. This document details its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.
Core Compound Information
This compound is a synthetic polyamine analogue that acts as a competitive inhibitor of natural polyamines, such as spermine (B22157). Its rigid structure, conferred by a central double bond, is designed to enhance its specificity and reduce off-target toxicities observed with earlier generations of polyamine analogues. The designation (E/Z) indicates that the compound may be a mixture of geometric isomers, while specific research often focuses on the Z-isomer.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Systematic Name | (Z)-N1,N1′-(but-2-ene-1,4-diyl)bis(N3-ethylpropane-1,3-diamine) | [1] |
| CAS Number ((E/Z) mixture) | 949933-50-0 | - |
| CAS Number (Specific Isomer) | 308145-19-9 | - |
| Molecular Formula | C14H32N4 | [2] |
| Molecular Weight | 256.43 g/mol | [2] |
Mechanism of Action
PG-11047 exerts its anti-neoplastic effects by disrupting polyamine homeostasis in cancer cells. Polyamines are essential for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, making them particularly vulnerable to agents that interfere with this pathway.
The primary mechanisms of action for PG-11047 include:
-
Competitive Inhibition : PG-11047 competes with natural polyamines for uptake into the cell and for binding to critical intracellular sites, including DNA, RNA, and proteins. This competitive binding disrupts the normal functions of polyamines in cellular processes.
-
Downregulation of Polyamine Biosynthesis : The intracellular accumulation of PG-11047 triggers a negative feedback loop that leads to the downregulation of key enzymes in the polyamine biosynthesis pathway. A primary target of this feedback is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.
-
Upregulation of Polyamine Catabolism : PG-11047 induces the expression and activity of enzymes involved in polyamine catabolism, including spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). The induction of these enzymes leads to the accelerated degradation of natural polyamines, further depleting their intracellular pools.
The combined effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to cell cycle arrest and inhibition of tumor growth.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of PG-11047 on cancer cell lines.
| Step | Procedure |
| 1. Cell Seeding | Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates at a density of 2,500-5,000 cells per well. Allow cells to adhere overnight. |
| 2. Compound Preparation | Prepare a stock solution of PG-11047 in sterile water. Perform serial dilutions to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM). |
| 3. Cell Treatment | Treat the cells with varying concentrations of PG-11047. Include a vehicle control (sterile water). |
| 4. Incubation | Incubate the plates for a specified period, typically 72-96 hours. |
| 5. Viability Assay | Assess cell viability using a standard method, such as the CellTiter-Blue Viability Assay. |
| 6. Data Analysis | Calculate the concentration of PG-11047 that causes 50% growth inhibition (GI50) using appropriate software. |
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of PG-11047 in a mouse xenograft model.
| Step | Procedure |
| 1. Cell Implantation | Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice). |
| 2. Tumor Growth | Allow tumors to reach a palpable size (e.g., 100-200 mm³). |
| 3. Randomization | Randomize mice into treatment and control groups. |
| 4. Dosing | Administer PG-11047 via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle. |
| 5. Monitoring | Monitor tumor volume and body weight regularly throughout the study. |
| 6. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the study period. |
| 7. Data Analysis | Compare tumor growth inhibition between the treated and control groups. |
Signaling Pathways and Experimental Workflows
PG-11047 Mechanism of Action on Polyamine Metabolism
The following diagram illustrates the impact of PG-11047 on the polyamine metabolic pathway.
General Workflow for In Vitro Analysis of PG-11047
The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of PG-11047.
Conclusion
This compound is a promising polyamine analogue with well-defined mechanisms of action that target the dysregulated polyamine metabolism in cancer cells. This technical guide provides essential information for researchers and drug development professionals to design and execute preclinical studies to further evaluate its therapeutic potential. The provided protocols and pathway diagrams serve as a foundation for understanding and investigating the anti-cancer properties of this compound.
References
The Core Mechanism of PG-11047 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PG-11047 is a novel, conformationally restricted polyamine analog that acts as a nonfunctional competitor of the natural polyamine spermine (B22157).[1][2] Its mechanism of action in cancer cells is multifaceted, primarily involving the disruption of polyamine homeostasis, which is critical for tumor cell proliferation and survival.[1][3] This document provides an in-depth technical overview of the molecular mechanisms underpinning the anticancer activity of PG-11047, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to PG-11047
PG-11047 is a second-generation, unsaturated analog of N¹, N¹²-bisethylspermine (BESpm) with a cis double bond between the central carbons, which increases its structural rigidity.[4][5] This modification is designed to reduce non-specific binding and associated toxicities observed with earlier polyamine analogs.[5] Polyamines, including spermine, spermidine (B129725), and their precursor putrescine, are essential polycations for cell growth, and their metabolism is frequently dysregulated in cancer, making the polyamine pathway a compelling therapeutic target.[4][6] PG-11047 has demonstrated significant growth-inhibitory effects in a wide range of cancer cell lines, including those of the lung, breast, colon, and prostate, both in vitro and in vivo.[2][5][6]
Mechanism of Action
The primary mechanism of action of PG-11047 revolves around its ability to competitively inhibit the functions of natural polyamines, leading to a cascade of effects that ultimately suppress cancer cell growth.[7] This is achieved through a three-pronged approach:
-
Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into the cell via the polyamine transport system and for binding to intracellular sites such as nucleic acids.[8][9] However, it cannot substitute for the growth-supporting functions of natural polyamines.[2]
-
Inhibition of Polyamine Biosynthesis: PG-11047 downregulates the activity of key polyamine biosynthetic enzymes, most notably ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway.[7][10][11] This feedback inhibition leads to a reduction in the de novo synthesis of polyamines.[7]
-
Induction of Polyamine Catabolism: A critical aspect of PG-11047's activity is its ability to strongly induce the polyamine catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[7][8][9] This "super-induction" of catabolism accelerates the depletion of intracellular polyamine pools.[11] The induction of these enzymes may also contribute to cellular damage through the generation of reactive oxygen species (ROS).[8][9]
The combined effect of these actions is a profound depletion of intracellular spermidine and spermine levels, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[4][7]
Signaling Pathways and Cellular Effects
The disruption of polyamine homeostasis by PG-11047 triggers several downstream cellular effects, primarily impacting cell cycle progression and survival pathways.
Impact on the Polyamine Metabolic Pathway
PG-11047 enters the cancer cell and initiates a series of events that reprogram the polyamine metabolic pathway towards depletion of natural polyamines.
Cell Cycle Arrest and Apoptosis
A primary consequence of polyamine depletion is the induction of cell cycle arrest.[7] Studies in breast cancer cell lines have shown that PG-11047 treatment leads to a significant reduction in the fraction of cells in the S-phase of the cell cycle.[4][12] This cytostatic effect appears to be the dominant mechanism of growth inhibition at lower concentrations of the drug.[4]
Induction of apoptosis, as measured by caspase-3/7 activity, generally occurs at higher concentrations of PG-11047 than those required to inhibit cell cycle progression.[4] This suggests that while apoptosis contributes to the overall anticancer effect, cell cycle inhibition is a more immediate and sensitive response to the drug.[4]
Quantitative Data on In Vitro Efficacy
The growth-inhibitory effects of PG-11047 have been quantified in various cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values reported in the literature.
Table 1: GI₅₀ Values of PG-11047 in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines
| Cell Line | GI₅₀ (µM) |
|---|---|
| Sensitive Lines | 0.4 - ~10 |
| Resistant Lines | >10 - 66,000 |
Data from a study on a panel of 22 PDA cell lines, showing a wide range of sensitivity.[13]
Table 2: IC₅₀ Values of PG-11047 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| DU145 | Prostate Cancer | ~0.05 |
| A549 | Non-Small Cell Lung Cancer | >10 |
| H157 | Non-Small Cell Lung Cancer | Not specified |
| A549G (Transport-competent) | Non-Small Cell Lung Cancer | ~5.0 |
| A549R (Transport-deficient) | Non-Small Cell Lung Cancer | >10 |
| H157G (Transport-competent) | Non-Small Cell Lung Cancer | ~2.8 |
| H157R (Transport-deficient) | Non-Small Cell Lung Cancer | >10 |
Data compiled from multiple studies, highlighting differential sensitivity and the importance of the polyamine transport system.[11][14][15]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of PG-11047.
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic and cytostatic effects of PG-11047 on cancer cell lines and to calculate IC₅₀/GI₅₀ values.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight.[14]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of PG-11047 (typically ranging from nanomolar to micromolar concentrations) or a vehicle control.[7][14]
-
Cells are incubated with the compound for a specified period, commonly 72 or 96 hours.[7][13][14]
-
Cell viability is assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or the DIMSCAN fluorescence-based system.[7][13]
-
The resulting data are used to generate dose-response curves, from which IC₅₀ or GI₅₀ values are calculated.[7]
Polyamine Enzyme Activity Assays
These assays quantify the effect of PG-11047 on the key enzymes of the polyamine metabolic pathway.
Methodology:
-
Cells are treated with a specific concentration of PG-11047 (e.g., 10 µM) for a defined period (e.g., 24 hours).[11]
-
Following treatment, cells are harvested, and lysates are prepared.
-
ODC Activity: ODC activity is measured by quantifying the release of ¹⁴CO₂ from L-[¹⁴C]ornithine.
-
SSAT Activity: SSAT activity is determined by measuring the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine.[11]
-
SMO Activity: SMO activity is assessed by measuring the production of H₂O₂ using a fluorescent probe-based assay.[11]
Cell Cycle Analysis
This protocol determines the effect of PG-11047 on cell cycle distribution.
Methodology:
-
Cells are treated with various concentrations of PG-11047 for 48 to 72 hours.[4]
-
During the final hours of treatment, cells are labeled with a thymidine (B127349) analog, such as Bromodeoxyuridine (BrdU).[4]
-
Cells are harvested, fixed, and stained with an anti-BrdU antibody and a DNA content dye (e.g., propidium (B1200493) iodide).
-
The distribution of cells in the G₁, S, and G₂/M phases of the cell cycle is analyzed by flow cytometry.[4]
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of PG-11047. For instance, in a non-small cell lung cancer (A549) xenograft model, PG-11047 administered as a single agent significantly inhibited tumor development.[8] Furthermore, it has been shown to potentiate the antitumor effects of standard chemotherapeutic agents like cisplatin (B142131) and anti-angiogenic agents like bevacizumab.[8] In a phase I clinical trial, PG-11047 was generally well-tolerated and resulted in stable disease in 30% of patients with advanced solid tumors.[3][16]
Conclusion
PG-11047 is a potent polyamine analog that exerts its anticancer effects by comprehensively disrupting polyamine homeostasis in cancer cells. Its mechanism of action, characterized by the competitive inhibition of polyamine function, suppression of polyamine biosynthesis, and potent induction of polyamine catabolism, leads to profound polyamine depletion. This, in turn, results in a cytostatic response through cell cycle arrest, and at higher concentrations, a cytotoxic response via apoptosis. The extensive preclinical data, coupled with early clinical findings, underscore the therapeutic potential of targeting the polyamine pathway with PG-11047 in various malignancies. Further research is warranted to identify predictive biomarkers of response and to optimize its clinical application in combination with other anticancer agents.
References
- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
PG-11047: A Technical Guide to its Target Pathways in Neoplastic Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PG-11047 is a rationally designed, conformationally restricted analog of the natural polyamine spermine (B22157). It represents a targeted therapeutic strategy against neoplastic cells by disrupting the tightly regulated polyamine metabolic pathway, which is essential for cell proliferation, differentiation, and survival. Dysregulation of polyamine metabolism is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This document provides an in-depth technical overview of the molecular pathways targeted by PG-11047 in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.
Core Mechanism of Action: Disruption of Polyamine Homeostasis
PG-11047 exerts its anti-neoplastic effects by acting as a nonfunctional competitor of natural polyamines, primarily spermine.[1][2] It is selectively taken up by cancer cells through the polyamine transport system, which is often upregulated in malignant tissues.[3] Once intracellular, PG-11047 initiates a multi-pronged attack on polyamine homeostasis, leading to the depletion of natural polyamines and the accumulation of a dysfunctional analog, ultimately resulting in cytostasis and cytotoxicity.[4][5]
The primary molecular targets of PG-11047 within the polyamine metabolic pathway are:
-
Inhibition of Polyamine Biosynthesis: PG-11047 leads to a significant downregulation of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines.[4] This inhibition reduces the production of putrescine, the precursor for spermidine (B129725) and spermine.
-
Induction of Polyamine Catabolism: PG-11047 potently induces the expression and activity of two key catabolic enzymes:
-
Spermidine/spermine N1-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for either export from the cell or degradation.[3]
-
Spermine oxidase (SMO): This enzyme directly oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] The resulting increase in reactive oxygen species (ROS) contributes to the cytotoxic effects of PG-11047.
-
This dual action of inhibiting synthesis and promoting degradation leads to a profound depletion of the intracellular pools of natural polyamines, which are critical for the growth and proliferation of cancer cells.
Downstream Cellular Consequences
The depletion of natural polyamines and the generation of ROS by PG-11047 treatment trigger several downstream signaling pathways that culminate in the inhibition of tumor growth.
Induction of Apoptosis
PG-11047 has been shown to induce apoptosis in various cancer cell lines. The precise molecular mechanism is multifaceted and can be cell-type dependent. However, a central theme is the induction of cellular stress, primarily through ROS production from SMO activation. This oxidative stress can lead to DNA damage and the activation of intrinsic apoptotic pathways.
Cell Cycle Arrest
Depletion of polyamines is known to cause cell cycle arrest, as these molecules are essential for processes such as DNA replication and chromatin condensation. PG-11047-mediated polyamine depletion can lead to the arrest of neoplastic cells in various phases of the cell cycle, thereby inhibiting their proliferation.
Quantitative Data
In Vitro Cytotoxicity
PG-11047 has demonstrated potent cytotoxic and cytostatic effects across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's origin and molecular characteristics.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pediatric Cancers | |||
| Median Relative IC50 | Various Pediatric Cancers | 0.071 | [5] |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | >10.0 | [6] |
| H157 | Non-Small Cell Lung Cancer | 0.1 - 0.5 | |
| H69 | Small Cell Lung Cancer | 0.1 - 0.5 | |
| H82 | Small Cell Lung Cancer | 0.1 - 0.5 | |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | 8.0 | [6] |
| Prostate Cancer | |||
| DU-145 | Prostate Carcinoma | Not explicitly stated | [3][7] |
Clinical Trial Data
Phase I and Ib clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anti-cancer agents.
Phase I Monotherapy Trial (Advanced Solid Tumors) [4]
| Parameter | Value |
|---|---|
| Maximum Tolerated Dose (MTD) | 610 mg (weekly IV) |
| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea) |
| Clinical Benefit | Stable disease in 30% of patients |
Phase Ib Combination Therapy Trial (Advanced Solid Tumors or Lymphoma) [1][8]
| Combination Agent | Maximum Tolerated Dose (MTD) of PG-11047 | Objective Response Rate (ORR) / Stable Disease (SD) |
|---|---|---|
| Bevacizumab | 590 mg | 12% PR, 40% SD |
| Erlotinib | 590 mg | 33.3% SD |
| Cisplatin (B142131) | 590 mg | 20% unconfirmed PR, 54.1% SD |
| 5-Fluorouracil | 590 mg | 71.4% SD |
| Gemcitabine | MTD not determined | 57.1% SD |
| Docetaxel | MTD not determined | 50% SD |
| Sunitinib (B231) | MTD not determined | Not reported |
Experimental Protocols
General Experimental Workflow
A typical preclinical investigation of PG-11047's anti-cancer effects follows a logical progression from in vitro characterization to in vivo validation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neoplastic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PG-11047 in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This protocol is based on the measurement of the transfer of the acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate.
-
Cell Lysate Preparation: Treat cells with PG-11047 for the desired time. Harvest cells, wash with PBS, and lyse in a hypotonic buffer. Centrifuge to obtain the cytosolic fraction.
-
Reaction Mixture: In a microcentrifuge tube, combine cell lysate (containing SSAT), a reaction buffer (e.g., Tris-HCl, pH 7.8), and a polyamine substrate (e.g., spermidine).
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., hydroxylamine).
-
Separation of Acetylated Product: Separate the [¹⁴C]acetylated polyamine from the unreacted [¹⁴C]acetyl-CoA using a cation exchange paper or column.
-
Quantification: Quantify the radioactivity of the acetylated product using a scintillation counter.
-
Data Analysis: Calculate the SSAT activity as picomoles of acetylated product formed per minute per milligram of protein.
Spermine Oxidase (SMO) Activity Assay
This protocol measures the production of hydrogen peroxide (H₂O₂) resulting from SMO activity.
-
Cell Lysate Preparation: Prepare cell lysates as described for the SSAT assay.
-
Reaction Mixture: In a 96-well plate, add cell lysate, a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), and a detection reagent for H₂O₂ (e.g., Amplex Red in the presence of horseradish peroxidase).
-
Initiation of Reaction: Start the reaction by adding spermine as the substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) at multiple time points.
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂.
-
Data Analysis: Calculate the SMO activity as nanomoles of H₂O₂ produced per minute per milligram of protein, based on the standard curve.
Ornithine Decarboxylase (ODC) Activity Assay
This protocol measures the release of [¹⁴C]CO₂ from L-[1-¹⁴C]ornithine.
-
Cell Lysate Preparation: Prepare cell lysates as described previously.
-
Reaction Setup: In a sealed reaction vial, add cell lysate, a reaction buffer containing pyridoxal-5'-phosphate (a cofactor for ODC), and dithiothreitol (B142953) (DTT). Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or a scintillation fluid with a CO₂ trap) in a center well suspended above the reaction mixture.
-
Initiation of Reaction: Start the reaction by injecting L-[1-¹⁴C]ornithine into the reaction mixture.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Terminate the reaction by injecting an acid (e.g., trichloroacetic acid), which releases the dissolved [¹⁴C]CO₂ from the solution.
-
CO₂ Trapping: Allow the released [¹⁴C]CO₂ to be trapped by the filter paper for an additional 30-60 minutes.
-
Quantification: Transfer the filter paper to a scintillation vial and measure the radioactivity.
-
Data Analysis: Calculate the ODC activity as picomoles of CO₂ released per hour per milligram of protein.
Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, PG-11047 monotherapy, combination therapy). Administer PG-11047 via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker studies).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the anti-tumor efficacy of PG-11047.
Conclusion
PG-11047 is a promising anti-cancer agent that targets the fundamental polyamine metabolic pathway, which is frequently dysregulated in neoplastic cells. Its multifaceted mechanism of action, involving the inhibition of polyamine biosynthesis and the induction of polyamine catabolism, leads to the depletion of essential polyamines, the generation of oxidative stress, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells. Preclinical and early clinical data support its continued investigation, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various solid tumors and lymphomas. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate and exploit the therapeutic potential of PG-11047.
References
- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antineoplastic Potential of (E/Z)-PG-11047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine (B22157) that has demonstrated significant antineoplastic activity in a range of preclinical and clinical settings. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of cancer cell growth.[1][2] This technical guide provides an in-depth overview of the core data supporting the antitumor activity of PG-11047, detailed experimental methodologies, and a visualization of its mechanism of action.
Mechanism of Action
PG-11047 exerts its antineoplastic effects by modulating the polyamine metabolic pathway.[3] It is selectively taken up by rapidly dividing cells via the polyamine transport system.[4] Once inside the cell, it disrupts polyamine homeostasis through a dual mechanism:
-
Inhibition of Polyamine Biosynthesis: PG-11047 down-regulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine biosynthesis pathway.[3][5]
-
Induction of Polyamine Catabolism: It significantly induces the expression and activity of two key catabolic enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3][4][5] The induction of these enzymes leads to the depletion of natural polyamines and the production of reactive oxygen species (ROS), which contribute to cytotoxicity.[4]
References
- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile of CGC-11047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGC-11047, a conformationally restricted polyamine analogue, has emerged as a compound of interest in oncology research. As a second-generation polyamine analogue, it was designed to exhibit enhanced cytotoxicity and a more favorable toxicity profile compared to its predecessors.[1] Polyamines are essential for cell proliferation and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention.[2][3] CGC-11047 is designed to interfere with polyamine-dependent processes, leading to cell-cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the early preclinical data on CGC-11047, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
CGC-11047 exerts its anti-proliferative effects by disrupting polyamine homeostasis within cancer cells.[4] It functions by displacing natural polyamines from their binding sites, thereby interfering with critical cellular processes that depend on these molecules for functions like DNA stabilization and gene regulation.[1][4] The primary mechanism involves the modulation of key enzymes in the polyamine metabolic pathway. Specifically, CGC-11047 has been shown to:
-
Down-regulate Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine biosynthesis. By decreasing its activity, CGC-11047 effectively curtails the production of new polyamines.[2][3]
-
Up-regulate Spermidine (B129725)/Spermine N1-acetyltransferase (SSAT): SSAT is a catabolic enzyme that acetylates spermidine and spermine, marking them for degradation or export from the cell.[2][3]
-
Induce Spermine Oxidase (SMO): SMO is another key catabolic enzyme that contributes to the depletion of intracellular polyamine pools.[2][3]
This dual action of inhibiting synthesis and promoting catabolism leads to a significant depletion of intracellular polyamines, ultimately resulting in the inhibition of cancer cell growth.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of CGC-11047's effect on polyamine metabolism and a general workflow for in vitro cell growth inhibition assays.
Caption: Proposed signaling pathway of CGC-11047 in cancer cells.
Caption: Generalized workflow for in vitro cell growth inhibition assays.
Quantitative Preclinical Data
In Vitro Efficacy: Inhibition of Cancer Cell Growth
CGC-11047 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.1 | [2] |
| H157 | Non-Small Cell Lung Cancer | ~0.5 | [2] |
| H69 | Small Cell Lung Cancer | ~0.5 | [2] |
| H82 | Small Cell Lung Cancer | >0.5 | [2] |
| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | 0.4 - 66,000 | [5] |
| Study Panel | Median EC50 (nM) | Reference |
| Pediatric Preclinical Testing Program (PPTP) | 71 | [6] |
In Vivo Efficacy: Tumor Growth Delay in Xenograft Models
In a nude mouse model of human non-small cell lung cancer using the A549 cell line, CGC-11047 demonstrated significant tumor growth inhibition.
| Animal Model | Treatment | Outcome | P-value | Reference |
| Nude mice with A549 xenografts | 100 mg/kg CGC-11047, weekly IP injection | Significant delay in tumor progression | < 0.0001 | [2][3] |
In the Pediatric Preclinical Testing Program, CGC-11047 induced significant differences in event-free survival (EFS) distribution compared to control in 5 out of 32 solid tumor xenografts.[7]
Experimental Protocols
Cell Lines and Culture
-
Lung Cancer: Human non-small cell lung cancer cell lines (A549, NCI-H157) and small cell lung cancer cell lines (H69, H82) were utilized.[2]
-
Pancreatic Cancer: A panel of twenty-two pancreatic ductal adenocarcinoma (PDA) cell lines were tested.[5]
-
Pediatric Cancers: The Pediatric Preclinical Testing Program (PPTP) in vitro panel consists of 23 cell lines.[7]
In Vitro Growth Inhibition Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates.[5]
-
Treatment: Cells were exposed to a range of CGC-11047 concentrations, typically from 10 nM to 100 µM, for 96 hours.[6][7]
-
Viability Assessment: Cell viability was determined using a suitable assay, such as the CellTiter-Glo (CTG) luminescent cell viability assay.[5]
-
Data Analysis: The drug dose that inhibits 50% of cell growth (GI50) or the concentration that reduces cell survival to 50% of the control (IC50/EC50) was calculated from the dose-response curves.[5][7]
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were used for the studies.[2]
-
Tumor Implantation: 1.0 × 10^6 A549 human non-small cell lung cancer cells were implanted subcutaneously.[2]
-
Treatment Regimen: When tumors reached an average volume of 0.3 cm³, mice were randomized into control and treatment groups. The treated group received intraperitoneal (IP) injections of CGC-11047 at a dose of 100 mg/kg once weekly.[2][7]
-
Monitoring and Endpoint: Tumor volumes and mouse weights were monitored regularly. The primary endpoint was the time to tumor progression.[2]
Biochemical Assays
-
Enzyme Activity Assays: The activity of ODC, SSAT, and SMO were measured in cell lysates after treatment with CGC-11047 to determine the compound's effect on polyamine metabolism.[2][3]
-
Polyamine Pool Analysis: Intracellular polyamine levels were monitored to confirm depletion following treatment with CGC-11047.[2][3]
Conclusion
The early preclinical data for CGC-11047 demonstrate its potential as an anti-cancer agent. Its mechanism of action, centered on the disruption of polyamine metabolism, has been validated in vitro and in vivo. The compound exhibits potent growth inhibitory activity against a variety of cancer cell lines and has shown significant efficacy in delaying tumor progression in a preclinical model of non-small cell lung cancer. Further preclinical and clinical evaluation of CGC-11047 is warranted to fully elucidate its therapeutic potential in oncology.[2][3]
References
- 1. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of ornithine decarboxylase in a transformed cell line that overexpresses translation initiation factor eIF-4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal ornithine decarboxylase: half-life and regulation by putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (E/Z)-PG-11047 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-PG-11047 is a conformationally restricted polyamine analog that has demonstrated significant growth inhibitory activity against various cancer cell lines. As a nonfunctional competitor of natural polyamines like spermine (B22157), PG-11047 disrupts polyamine homeostasis, a pathway frequently dysregulated in cancer. This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound, along with quantitative data and visual representations of the involved signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anticancer effects by modulating the polyamine metabolic pathway. It competitively inhibits the function of natural polyamines, leading to a depletion of intracellular polyamine pools, which are essential for cell proliferation. The primary mechanisms include the downregulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and the induction of the catabolic enzymes spermidine (B129725)/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][2][3] This dual action of inhibiting synthesis and promoting catabolism leads to a significant reduction in the levels of putrescine, spermidine, and spermine, ultimately resulting in cytostasis.[4][5] While PG-11047 induces SMOX activity, it does not appear to have a direct inhibitory effect on the enzyme.[6]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of this compound against human colon adenocarcinoma (HCT116) and human lung adenocarcinoma (A549) cell lines.
| Cell Line | Compound | IC50 (µM) | Assay Duration | Citation |
| HCT116 | This compound | 8.0 | 72 hours | [4] |
| A549 | This compound | > 10.0 | Not Specified | [6] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
HCT116 (human colon adenocarcinoma)
-
A549 (human lung adenocarcinoma)
-
-
Culture Medium:
-
HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
Cytotoxicity Assay (CellTiter-Blue® Viability Assay)
This protocol is adapted from the Promega CellTiter-Blue® Cell Viability Assay technical bulletin and is optimized for determining the IC50 value of this compound.
-
Materials:
-
HCT116 or A549 cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in sterile water)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Reagent (Promega)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for 72 hours.
-
-
Assay:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a nonlinear regression curve fit.
-
-
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is a general method for determining ODC activity in cell lysates by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
Materials:
-
Treated and untreated cell pellets
-
ODC assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT)
-
L-[1-¹⁴C]ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Scintillation vials and cocktail
-
Scintillation counter
-
-
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound (e.g., 10 µM) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in ice-cold ODC assay buffer and lyse by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Enzyme Reaction:
-
In a sealed reaction vessel, combine 50-100 µg of cell lysate protein, ODC assay buffer, PLP (final concentration 50 µM), and L-[1-¹⁴C]ornithine (final concentration ~0.5 µCi/mL).
-
Incubate at 37°C for 30-60 minutes.
-
-
CO₂ Trapping and Measurement:
-
Stop the reaction by injecting an acid (e.g., 2 M citric acid).
-
The released ¹⁴CO₂ is trapped in a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vessel.
-
Incubate for an additional 60 minutes at 37°C to ensure complete trapping.
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as pmol of ¹⁴CO₂ released per mg of protein per hour.
-
Compare the activity in treated samples to untreated controls.
-
-
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This is a general radiometric assay to measure SSAT activity in cell lysates.
-
Materials:
-
Treated and untreated cell pellets
-
SSAT assay buffer (e.g., 100 mM Tris-HCl pH 7.8)
-
Spermidine or spermine
-
[¹⁴C]acetyl-CoA
-
Dithiothreitol (DTT)
-
Scintillation vials and cocktail
-
Scintillation counter
-
-
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the ODC activity assay protocol.
-
-
Enzyme Reaction:
-
In a reaction tube, combine 50-100 µg of cell lysate protein, SSAT assay buffer, DTT (final concentration 1 mM), spermidine or spermine (final concentration 1.5 mM), and [¹⁴C]acetyl-CoA (final concentration ~0.1 µCi/mL).
-
Incubate at 37°C for 10-30 minutes.
-
-
Separation and Measurement:
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Separate the radiolabeled acetylated polyamines from the unreacted [¹⁴C]acetyl-CoA using cation-exchange chromatography or by spotting the reaction mixture onto P81 phosphocellulose paper and washing with a suitable buffer.
-
Elute the acetylated polyamines or quantify the radioactivity retained on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the SSAT activity as pmol of [¹⁴C]acetyl-spermidine/spermine formed per mg of protein per minute.
-
Compare the activity in treated samples to untreated controls.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene Expression Analysis of HCT116 Colon Tumor-derived Cells Treated with the Polyamine Analog PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of (E/Z)-PG-11047 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-PG-11047, also known as (E/Z)-CGC-11047, is a conformationally restricted, second-generation analog of the natural polyamine spermine (B22157).[1][2] It functions as a nonfunctional competitor of natural polyamines like spermidine (B129725) and spermine, which are essential for eukaryotic cell proliferation.[1][2] PG-11047 exerts its anti-proliferative effects by depleting intracellular polyamine levels through several mechanisms: feedback inhibition of polyamine biosynthetic enzymes, competitive inhibition of polyamine functions, and induction of polyamine catabolizing enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][2] This activity has demonstrated significant growth inhibition in various cancer cell lines, including lung, breast, prostate, and pancreatic cancers, making it a compound of interest in cancer research.[1][3]
This document provides a detailed protocol for the preparation of this compound stock solutions for use in in-vitro cell culture experiments.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₂N₄ | [4] |
| Molecular Weight | 256.43 g/mol | [4] |
| CAS Number | 949933-50-0 | [4] |
| Appearance | Solid | [4] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Alternative Solvent | Water (for salt forms, e.g., HCl salt) | [5][6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
| Reported IC₅₀ Range | ~5 µM (in A549G and H157G lung cancer cells) to >10 µM in others | [5] |
| Typical Working Conc. | 10 nM to 100 µM | [1] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free water (if using a water-soluble salt form)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile, filtered pipette tips
-
Biosafety cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood or a powder-handling enclosure.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Preparation of 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Calculation:
-
The molecular weight of this compound is 256.43 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 256.43 g/mol x 1000 mg/g = 2.56 mg
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.56 mg of this compound powder and add it to the tube.
-
Inside a biosafety cabinet, add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[7]
-
If the compound does not dissolve completely, sonicate the solution in a 37°C water bath for 10-15 minutes.[7] Visually inspect to ensure no particulates remain.
-
(Optional but recommended) To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial powder was not sterile.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
3.4. Storage and Stability
-
Store the prepared stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
-
Avoid exposing the solution to light for extended periods.
3.5. Preparation of Working Solutions in Cell Culture Medium
-
Determine Final Concentration: Decide on the final concentration(s) of PG-11047 required for your experiment. Concentrations used in literature range from 10 nM to 100 µM.[1]
-
Dilution:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions to prepare your final working solution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:
-
Calculate the volume of stock solution needed: V₁ = (C₂ x V₂) / C₁
-
V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Warm the required volume of cell culture medium (10 mL) to 37°C.
-
Add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.
-
Immediately mix well by gentle inversion or swirling to prevent precipitation of the compound.[7]
-
-
Solvent Control:
-
It is critical to include a vehicle control in your experiments.
-
The final concentration of DMSO in the culture medium should be kept as low as possible, preferably ≤ 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7]
-
In the example above, the final DMSO concentration is (10 µL) / (10,000 µL) = 0.1%. Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equal volume of medium (10 mL) without the drug.
-
Diagrams and Workflows
4.1. Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
4.2. Signaling Pathway: Mechanism of Action of PG-11047
Caption: Mechanism of this compound in disrupting polyamine metabolism.
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound | Others 16 | 949933-50-0 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. emulatebio.com [emulatebio.com]
Application Notes and Protocols: Recommended Solvents for Dissolving PG-11047
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the dissolution of PG-11047 (also known as CGC-11047), a polyamine analogue investigated for its anticancer properties.[1][2][3] Proper dissolution is critical for ensuring the compound's stability and bioavailability in both in vitro and in vivo studies.
I. Summary of Solubility Data
The solubility of PG-11047 has been determined in various solvents, suitable for different experimental needs. The following table summarizes the quantitative solubility data for easy reference.
| Solvent System | Concentration | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (389.97 mM) | In Vitro Stock Solution | Ultrasonic assistance is required. Use of newly opened, non-hygroscopic DMSO is crucial for optimal solubility.[1] |
| Water for Injection | 100 mg/mL | Clinical Formulation | This formulation was subsequently diluted in 0.9% Sodium Chloride for Injection for intravenous administration in clinical trials.[4][5] |
| DMSO, PEG300, Tween-80, Saline | 2.5 mg/mL | In Vivo Working Solution | A multi-step procedure involving a DMSO stock solution followed by dilution with co-solvents.[1][6] |
II. Experimental Protocols
Detailed methodologies for preparing PG-11047 solutions for both laboratory and preclinical research are provided below.
A. Protocol for Preparing In Vitro Stock Solutions in DMSO
This protocol is intended for the preparation of a high-concentration stock solution of PG-11047 for use in cell culture and other in vitro assays.
Materials:
-
PG-11047 (pure form)
-
Dimethyl Sulfoxide (DMSO), new and sealed
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate PG-11047 and DMSO to room temperature.
-
Weigh the desired amount of PG-11047 and place it in a sterile vial.
-
Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of PG-11047.
-
Briefly vortex the mixture to initially disperse the compound.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter is dissolved.[1]
-
Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
B. Protocol for Preparing In Vivo Working Solutions
This protocol describes the preparation of a PG-11047 formulation suitable for administration in animal models. This method yields a clear solution at a concentration of 2.5 mg/mL.[1][6]
Materials:
-
PG-11047 stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of PG-11047 in DMSO (e.g., 25 mg/mL) following the in vitro protocol.
-
To prepare 1 mL of the final working solution, begin by adding 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Mix the DMSO and PEG300 solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly dispersed.
-
Finally, add 450 µL of saline to the solution to bring the total volume to 1 mL.
-
The final concentration of PG-11047 will be 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use for optimal stability and to ensure reliable experimental results.[6]
III. Visualized Workflow and Signaling Pathway
A. Experimental Workflow for PG-11047 Dissolution
The following diagram illustrates the decision-making process and steps for dissolving PG-11047 based on the intended experimental application.
Caption: Workflow for dissolving PG-11047 for different research applications.
B. Simplified Signaling Pathway Affected by PG-11047
PG-11047 is a polyamine analogue that disrupts polyamine metabolism, which is often dysregulated in cancer.[2][3] The diagram below provides a simplified overview of its mechanism of action.
Caption: Simplified mechanism of PG-11047's effect on polyamine metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 3. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PG-11047 Treatment of A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PG-11047, a conformationally restricted analog of N1, N12-bisethylspermine, is a potent small molecule inhibitor of polyamine metabolism with demonstrated anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the treatment of the A549 human lung adenocarcinoma cell line with PG-11047. The protocols outlined below cover key experiments to assess the biological effects of PG-11047, including cell viability, apoptosis, and the modulation of key enzymes in the polyamine metabolic pathway.
Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential for cell proliferation and are often dysregulated in cancer. PG-11047 exerts its anti-proliferative effects by depleting intracellular polyamine pools through the inhibition of polyamine biosynthesis and the induction of polyamine catabolism.[1][2] Specifically, PG-11047 downregulates ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, and upregulates spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX), key enzymes in polyamine catabolism.[2] This dual action leads to a significant reduction in the intracellular concentrations of natural polyamines, thereby inhibiting cancer cell growth.
Data Presentation
Table 1: Anti-proliferative Activity of PG-11047 in A549 Cells
| Treatment Duration (hours) | IC50 (µM) | Reference |
| 96 | < 7.0 | [3] |
| 96 | > 10.0 |
Table 2: Intracellular Concentration of PG-11047 in A549 Cells
| Treatment | Duration (hours) | Intracellular PG-11047 (nmol/mg protein) | Reference |
| 10 µM PG-11047 | 72 | ~12 | [1] |
Table 3: Effect of PG-11047 on Intracellular Polyamine Levels in A549 Cells (Representative Data)
| Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |
| Control | 1.5 ± 0.2 | 5.0 ± 0.5 | 8.0 ± 0.7 | [4] |
| 10 µM PG-11047 (96h) | Below Detection | Markedly Decreased | Markedly Decreased | [2] |
Note: While qualitative data indicates depletion, specific quantitative values for A549 cells were not available in the searched literature.
Table 4: Effect of PG-11047 on Apoptosis in A549 Cells (Representative Data)
| Treatment | Duration (hours) | Apoptotic Cells (%) |
| Control | 48 | 3-5 |
| 10 µM PG-11047 | 48 | Increased |
Note: Specific quantitative data on PG-11047 induced apoptosis in A549 cells is not available in the reviewed literature. The table represents expected outcomes.
Table 5: Effect of PG-11047 on Cell Cycle Distribution in A549 Cells (Representative Data)
| Treatment | Duration (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48 | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| 10 µM PG-11047 | 48 | Increased | Decreased | Variable |
Note: Specific quantitative data on cell cycle effects of PG-11047 in A549 cells is not available in the reviewed literature. The table represents expected outcomes.
Mandatory Visualization
Caption: PG-11047 signaling pathway in A549 lung cancer cells.
Caption: Workflow for assessing A549 cell viability using MTT assay.
Caption: Workflow for apoptosis analysis by flow cytometry.
Experimental Protocols
Cell Culture
-
Cell Line: A549 (human lung adenocarcinoma)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of PG-11047 on A549 cells.
-
Materials:
-
A549 cells
-
Complete RPMI-1640 medium
-
PG-11047 stock solution (in a suitable solvent, e.g., water or DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of PG-11047 in complete medium.
-
Remove the medium from the wells and add 100 µL of the PG-11047 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, and 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following PG-11047 treatment using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Materials:
-
A549 cells
-
Complete RPMI-1640 medium
-
PG-11047
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of PG-11047 for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Western Blot Analysis
This protocol is for detecting the protein expression levels of ODC, SSAT, and SMOX in A549 cells treated with PG-11047.
-
Materials:
-
A549 cells
-
Complete RPMI-1640 medium
-
PG-11047
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ODC
-
Anti-SSAT
-
Anti-SMOX
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed A549 cells into 6-well plates and grow to 70-80% confluency.
-
Treat cells with PG-11047 (e.g., 10 µM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies, but should be optimized.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
References
- 1. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PG-11047 in DU-145 Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG-11047 is a rationally designed polyamine analog that acts as a potent modulator of polyamine metabolism, a pathway frequently dysregulated in cancer. Polyamines are essential for cell growth and proliferation, and their elevated levels in tumor cells present a strategic target for therapeutic intervention. PG-11047 exerts its anticancer effects by depleting intracellular polyamines through the inhibition of polyamine biosynthesis and the induction of polyamine catabolism.[1][2] The DU-145 human prostate cancer cell line, which is androgen-insensitive, serves as a valuable preclinical model for studying castration-resistant prostate cancer. This document provides detailed application notes and protocols for the use of PG-11047 in DU-145 prostate cancer xenograft studies.
Data Presentation
Preclinical studies have demonstrated that PG-11047 significantly inhibits tumor development in DU-145 prostate cancer xenograft models, both as a monotherapy and in combination with other agents like bevacizumab.[1] While specific quantitative data from these studies is not publicly available, the following tables are structured to aid researchers in organizing their experimental data for clear comparison.
Table 1: In Vivo Antitumor Efficacy of PG-11047 in DU-145 Xenografts
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | e.g., Saline, i.p., daily | N/A | ||
| PG-11047 | e.g., 100 mg/kg, i.p., weekly | |||
| Bevacizumab | e.g., 5 mg/kg, i.p., bi-weekly | |||
| PG-11047 + Bevacizumab | e.g., As above |
Note: The combination of PG-11047 and bevacizumab has been shown to significantly enhance antitumor activity compared to either agent alone.[1]
Table 2: Ex Vivo Analysis of DU-145 Tumors Post-Treatment
| Treatment Group | Polyamine Levels (nmol/mg protein) | SSAT Activity (pmol/min/mg protein) | SMOX Activity (pmol/min/mg protein) | ODC Activity (pmol/hr/mg protein) |
| Vehicle Control | ||||
| PG-11047 | ||||
| Bevacizumab | ||||
| PG-11047 + Bevacizumab |
Signaling Pathway
PG-11047 modulates the polyamine metabolic pathway at key regulatory points. It competitively inhibits polyamine uptake and biosynthesis while inducing catabolic enzymes. This dual action leads to a significant depletion of intracellular polyamine pools, thereby inhibiting cancer cell proliferation.
Caption: PG-11047 inhibits ODC and induces SSAT and SMOX.
Experimental Protocols
The following protocols provide a general framework for conducting studies with PG-11047 in DU-145 xenograft models. Optimization may be required for specific experimental goals.
DU-145 Cell Culture and Preparation for Inoculation
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the growth medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel on ice.
-
DU-145 Xenograft Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Inoculation:
-
Anesthetize the mouse using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of the mouse.
-
-
Tumor Monitoring:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, measure the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.
-
PG-11047 Administration
-
Formulation: PG-11047 is typically formulated in sterile water for injection.[3]
-
Dosing: A dose of 100 mg/kg administered intraperitoneally (i.p.) once weekly has been used in other xenograft models and can serve as a starting point for dose-finding studies.[3]
-
Treatment Schedule: Administer PG-11047 and/or bevacizumab according to the experimental design. Monitor tumor growth and animal well-being (including body weight) throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive toxicity are observed.
References
- 1. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PG-11047 Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of PG-11047, a novel polyamine analog, on various cancer cell lines. The included methodologies for key cell viability assays, along with data presentation and visualization of the underlying signaling pathway, offer a comprehensive guide for preclinical evaluation of this anti-cancer agent.
Introduction to PG-11047
PG-11047 is a conformationally restricted analog of the natural polyamine spermine.[1] It functions by competitively inhibiting the roles of natural polyamines, which are essential for cell growth and proliferation.[1] The mechanism of action of PG-11047 involves the depletion of endogenous polyamines by inhibiting their biosynthesis and inducing their catabolism.[1] This disruption of polyamine homeostasis leads to the inhibition of cancer cell growth and, in some cases, apoptosis. PG-11047 has demonstrated cytostatic and cytotoxic activity against a range of cancer cell lines, including those of the lung, breast, colon, and Ewing sarcoma.[1][2][3][4]
Mechanism of Action: Polyamine Catabolism Pathway
PG-11047 exerts its cytotoxic effects by modulating the polyamine metabolic pathway. It downregulates the key biosynthetic enzyme Ornithine Decarboxylase (ODC) and significantly induces the catabolic enzymes Spermidine/Spermine N1-Acetyltransferase (SSAT) and Spermine Oxidase (SMOX).[5][6] This leads to a depletion of intracellular polyamines (spermidine and spermine) and the production of reactive oxygen species (ROS), ultimately resulting in cell growth inhibition and apoptosis.
Caption: PG-11047 disrupts polyamine homeostasis to inhibit cancer cell growth.
Quantitative Cytotoxicity Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values of PG-11047 in various cancer cell lines.
Table 1: IC50 Values of PG-11047 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~5.0 | [7] |
| H157 | Non-Small Cell Lung Cancer | ~5.0 | [7] |
| HCT116 | Colon Cancer | >10 (parental) | [4] |
| L56Br-C1 | Breast Cancer | Not specified | [8] |
| MCF-7 | Breast Cancer | Not specified | [8] |
| HCC1937 | Breast Cancer | Not specified | [8] |
| SK-BR-3 | Breast Cancer | Not specified | [8] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Table 2: Relative IC50 Values from Pediatric Preclinical Testing Program [1]
| Cell Line Panel | Median Relative IC50 (nM) |
| All Cell Lines | 71 |
| Ewing Sarcoma | Lower than median |
| Neuroblastoma | Higher than median |
Experimental Protocols
Detailed methodologies for commonly used cell viability assays to assess PG-11047 cytotoxicity are provided below.
Experimental Workflow Overview
Caption: General workflow for assessing PG-11047 cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PG-11047 stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of PG-11047 in culture medium. Remove the medium from the wells and add 100 µL of the diluted PG-11047 solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PG-11047) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[9][11][12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 492 nm or 570-590 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used.[9]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another colorimetric assay for measuring metabolic activity, where the resulting formazan product is soluble in aqueous solution, eliminating a solubilization step.[13][14][15][16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PG-11047 stock solution
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-2,500 cells/well in 100 µL of complete culture medium.[15] Incubate overnight.[15]
-
Drug Treatment: Treat cells with serial dilutions of PG-11047 as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
XTT Addition: Prepare the XTT working solution by mixing the XTT reagent and activator immediately before use.[15] Add 50 µL of the XTT labeling mixture to each well.[13][17]
-
Incubation with XTT: Incubate the plate for 4-18 hours at 37°C and 5% CO2.[13][17]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[13][17] A reference wavelength of >650 nm can be used.[17]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PG-11047 stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with PG-11047 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-670 x g for 5 minutes).[18][22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][22]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[19]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 6. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
Application Notes and Protocols for PG-11047 IC50 Determination in HCT116 Colon Cancer Cells
Introduction
PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine.[1] It exerts its anticancer effects by reducing cellular levels of endogenous polyamines and competitively inhibiting their functions, which are essential for cell growth and proliferation.[1] Studies have demonstrated that PG-11047 inhibits the proliferation of a variety of cancer cell lines, including HCT116 colon cancer cells, by affecting multiple signaling pathways and cellular processes.[2][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PG-11047 in the HCT116 human colon cancer cell line.
Mechanism of Action
PG-11047 disrupts polyamine homeostasis by inhibiting polyamine biosynthetic enzymes and inducing polyamine catabolizing enzymes.[1][4] This leads to a depletion of intracellular polyamines, which are crucial for processes such as DNA and RNA stabilization, gene transcription, and protein synthesis.[2] In HCT116 cells, treatment with PG-11047 has been shown to affect the expression of genes involved in cell cycle control, focal adhesion, and various signaling pathways including MAPK, Wnt, and TGF-β.[2][3] The compound also restricts the modification of eukaryotic translation initiation factor 5A (eIF5A), leading to a suppression of general protein synthesis.[2][3]
Data Presentation
The IC50 value of PG-11047 in HCT116 cells should be determined experimentally. The following table provides a template for presenting the quantitative data obtained from a typical cell viability assay.
| Parameter | Value |
| Cell Line | HCT116 (Human Colon Carcinoma) |
| Compound | PG-11047 |
| Assay Type | MTT Assay |
| Incubation Time | 72 hours |
| IC50 (µM) | [Insert Experimentally Determined Value] |
| Seeding Density | 5 x 10³ cells/well |
| Culture Medium | McCoy's 5A Medium + 10% FBS |
Note: Published data indicates that PG-11047 causes inhibition of HCT116 cell growth at concentrations ranging from 0.1 to 10 µM.[2][3]
Experimental Protocols
This section details the materials and methods for determining the IC50 of PG-11047 in HCT116 cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.[5][6]
Materials and Reagents
-
HCT116 human colon cancer cell line (ATCC® CCL-247™)
-
PG-11047
-
McCoy's 5A Medium Modified
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Experimental Workflow Diagram
Caption: Workflow for IC50 determination of PG-11047 in HCT116 cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest HCT116 cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration that will result in approximately 5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
PG-11047 Treatment:
-
Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the PG-11047 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PG-11047.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the PG-11047 concentration.
-
Determine the IC50 value, which is the concentration of PG-11047 that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of PG-11047, highlighting its impact on polyamine metabolism and downstream signaling pathways in cancer cells.
Caption: PG-11047 signaling pathway in cancer cells.
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Analysis of HCT116 Colon Tumor-derived Cells Treated with the Polyamine Analog PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression analysis of HCT116 colon tumor-derived cells treated with the polyamine analog PG-11047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying PG-11047 In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of PG-11047, a novel polyamine analog, and detailed protocols for its evaluation in preclinical animal models.
Introduction
PG-11047 is a conformationally restricted analog of the natural polyamine spermine (B22157).[1] It functions by competitively inhibiting the functions of natural polyamines, which are essential for cell growth and proliferation.[1] PG-11047 exerts its anticancer effects by reducing endogenous polyamine levels through feedback inhibition of their biosynthesis and induction of polyamine catabolism.[1][2] Preclinical studies have demonstrated its potential in inhibiting the growth of a range of cancer cell lines, including those of the lung, prostate, breast, and colon, both in vitro and in human tumor xenograft mouse models.[3][4][5]
Mechanism of Action
PG-11047 is actively transported into rapidly dividing cancer cells via the polyamine transport system.[2][4] Once inside the cell, it triggers a cascade of events that lead to the depletion of natural polyamines:
-
Inhibition of Polyamine Biosynthesis: PG-11047 downregulates the activity of key biosynthetic enzymes such as ornithine decarboxylase (ODC).[1][5]
-
Induction of Polyamine Catabolism: It significantly upregulates the activity of catabolic enzymes, primarily spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][2][5]
-
Competitive Inhibition: PG-11047 competes with natural polyamines for binding to critical cellular macromolecules like nucleic acids, thereby disrupting their normal function.[1]
The induction of catabolism also leads to the production of reactive oxygen species (ROS), which can contribute to the cytotoxic effects of the compound.[2]
Figure 1: Mechanism of Action of PG-11047 in Cancer Cells.
In Vivo Efficacy Data
PG-11047 has demonstrated significant antitumor activity in various preclinical xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents.
Monotherapy Studies
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Prostate Cancer | DU-145 Xenograft | Not specified | Significant inhibition of tumor development. | [2] |
| Lung Cancer | A549 Xenograft | Not specified | Significant inhibition of tumor development. | [2] |
| Pediatric Solid Tumors | 32 solid tumor xenografts | Not specified | Significant differences in event-free survival distribution compared to control in 5 of 32 xenografts. | [1] |
| Ependymoma | Xenograft | Not specified | One case of tumor regression was observed. | [1] |
Combination Therapy Studies
| Cancer Type | Animal Model | Combination Agent(s) | Key Findings | Reference |
| Lung Cancer | A549 Xenograft | Cisplatin (B142131) | PG-11047 potentiated the antitumor effect of cisplatin. | [2] |
| Prostate Cancer | DU-145 Xenograft | Bevacizumab | The combination significantly enhanced antitumor activity compared to either agent alone. | [2] |
Experimental Protocols
Human Tumor Xenograft Mouse Model
This protocol outlines the general procedure for establishing and utilizing human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of PG-11047.
1. Cell Culture and Implantation:
-
Cell Lines: Utilize relevant human cancer cell lines (e.g., A549 for lung cancer, DU-145 for prostate cancer).
-
Culture Conditions: Maintain cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject a defined number of tumor cells (typically 1 x 10^6 to 1 x 10^7) into the flank of immunodeficient mice (e.g., athymic nude mice or SCID mice).
2. Tumor Growth Monitoring and Animal Randomization:
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice weekly) using calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
3. Drug Formulation and Administration:
-
PG-11047 Formulation: Prepare PG-11047 in a sterile vehicle suitable for the chosen route of administration (e.g., intravenous infusion).
-
Administration: Administer PG-11047 and any combination agents according to the specified dose and schedule. The control group should receive the vehicle alone.
4. Efficacy Evaluation:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary endpoint is often the delay in tumor growth in the treated groups compared to the control group.
-
Body Weight and Toxicity: Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity. Observe for any other signs of adverse effects.
-
Survival Studies: In some studies, the endpoint may be the time to reach a specific tumor volume or overall survival.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Statistically analyze the differences in tumor growth and survival between the groups.
Figure 2: General Experimental Workflow for Xenograft Studies.
Conclusion
The preclinical data strongly support the continued investigation of PG-11047 as a potential anticancer agent. The use of human tumor xenograft models provides a robust platform for evaluating its in vivo efficacy, optimizing dosing schedules, and identifying effective combination therapies. The detailed protocols and methodologies presented here serve as a valuable resource for researchers in the field of oncology drug development.
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
Application Notes and Protocols for Nano-11047 in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nano-11047 is a novel, biodegradable, self-immolative nanocarrier designed for targeted drug delivery, particularly in cancer therapy.[1][2] It is synthesized from the second-generation polyamine analogue, PG-11047. The formulation is designed to overcome limitations of traditional drug loading by creating a nanocarrier directly from a therapeutic agent.[1][2] This document provides detailed application notes and experimental protocols for the use of Nano-11047 in drug delivery and cancer research, with a focus on its mechanism of action in modulating polyamine metabolism.
Mechanism of Action
Nano-11047 is taken up by cells via endocytosis.[1][2] Within the reductive intracellular environment, the disulfide linker in the nanocarrier is cleaved, leading to its disassembly and the release of the active parent compound, PG-11047.[1][2] The accumulation of intracellular PG-11047 disrupts the delicate balance of polyamine metabolism, which is crucial for cell proliferation, especially in cancer cells.[1][2][3] This disruption occurs through three primary effects:
-
Down-regulation of Ornithine Decarboxylase (ODC): ODC is a rate-limiting enzyme in polyamine biosynthesis. PG-11047 decreases ODC activity, thereby inhibiting the production of new polyamines.[1][2][3]
-
Induction of Spermidine (B129725)/Spermine (B22157) N1-acetyltransferase (SSAT): The release of PG-11047 leads to a significant increase in SSAT activity, an enzyme that acetylates spermidine and spermine, marking them for catabolism.[1][2][3]
-
Induction of Spermine Oxidase (SMOX): PG-11047 also induces SMOX, an enzyme that specifically catabolizes spermine.[1][2][3]
The cumulative effect of these changes is a depletion of the intracellular pools of natural polyamines, which in turn inhibits tumor cell growth.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Nano-11047 on cell viability and key enzymes in polyamine metabolism in Non-Small Cell Lung Cancer (NSCLC) cell lines.
Table 1: Effect of Nano-11047 on Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Result |
| H157 | Nano-11047 | Increasing Doses | 96 | Concentration-dependent growth inhibition |
| A549 | Nano-11047 | Increasing Doses | 96 | Concentration-dependent growth inhibition |
Data extracted from a study by Murray-Stewart et al., which showed H157 cells having slightly greater sensitivity than A549 cells.[2]
Table 2: Effect of Nano-11047 on Polyamine Metabolism Enzymes
| Enzyme | Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (hours) | Observed Effect |
| ODC | H157 | Nano-11047 | 20 | 72 | Activity reduced to <20% of untreated cells |
| SSAT | H157 | Nano-11047 | 20 | 72 | Significant induction of enzyme activity |
| SMOX | A549 | Nano-11047 | 10, 20 | 48 | Concentration-dependent induction of mRNA and enzyme activity |
Quantitative data sourced from experiments measuring enzyme activity and mRNA expression levels.[1][2]
Table 3: Release Kinetics of PG-11047 from Nano-11047
| Parameter | Value | Conditions |
| Kinetic Model | First-Order | 0.1 M phosphate-buffered D2O/acetone-d6 (3/2, v/v, pH 7.4) with 100 mM DTT at 25°C |
| Rate Constant (k) | 3.4 x 10⁻³ min⁻¹ | |
| Half-life (t₁/₂) | 203 minutes |
Release kinetics were determined by monitoring the degradation of Nano-11047 via ¹H-NMR.[1]
Experimental Protocols
Protocol 1: Synthesis of Nano-11047
This protocol describes the synthesis of Nano-11047 from its parent compound, PG-11047, using a self-immolative disulfide linker.
Materials:
-
PG-11047
-
bis(2-hydroxyethyl) disulfide (BHED)
-
Tetrahydrofuran (B95107) (THF)
-
Ice bath
-
Reaction vessel
Procedure:
-
Dissolve bis(2-hydroxyethyl) disulfide in a mixture of dichloromethane (DCM) and tetrahydrofuran on an ice bath.
-
Add a solution of 1,1'-carbonyldiimidazole in DCM to the reaction mixture.
-
Incubate the reaction on ice for 1 hour.
-
Add PG-11047 in DCM to the reaction mixture.
-
Allow the reaction to proceed at 45°C for 18 hours.
-
Purify the resulting Nano-11047 formulation.
Protocol 2: Cell Viability Assay
This protocol outlines the procedure for assessing the anti-proliferative effects of Nano-11047 on cancer cell lines.
Materials:
-
H157 or A549 NSCLC cells
-
Complete culture medium
-
96-well plates
-
Nano-11047
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed H157 or A549 cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Prepare serial dilutions of Nano-11047 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of Nano-11047. Include untreated control wells.
-
Incubate the plates for 96 hours.
-
After incubation, harvest the cells by trypsinization.
-
Stain the cells with Trypan Blue.
-
Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value.
Protocol 3: ODC Enzyme Activity Assay
This protocol measures the effect of Nano-11047 on the activity of ornithine decarboxylase (ODC).
Materials:
-
H157 cells
-
Nano-11047 (20 µg/mL)
-
Cell lysis buffer
-
Radiolabeled ornithine ([¹⁴C]ornithine)
-
Scintillation counter
Procedure:
-
Treat H157 cells with 20 µg/mL of Nano-11047 for 72 hours.
-
Lyse the treated and untreated control cells.
-
Determine the protein concentration of the cell lysates.
-
Incubate a portion of the cell lysate with radiolabeled ornithine.
-
Measure the decarboxylation of ornithine by quantifying the released [¹⁴C]CO₂ using a scintillation counter.
-
Normalize the ODC activity to the protein concentration of the lysate.
-
Compare the ODC activity of treated cells to that of untreated cells.
Protocol 4: SSAT and SMOX Enzyme Activity Assays
This protocol provides a general framework for assessing the activity of the polyamine catabolic enzymes SSAT and SMOX.
Materials:
-
H157 (for SSAT) or A549 (for SMOX) cells
-
Nano-11047
-
Substrates: Acetyl-CoA (for SSAT), Spermine (for SMOX)
-
Detection reagents (e.g., for quantifying H₂O₂ production in the SMOX assay)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Treat cells with the desired concentrations of Nano-11047 for the specified duration (72 hours for SSAT in H157 cells, 48 hours for SMOX in A549 cells).
-
Prepare cell lysates from treated and untreated control cells.
-
For SSAT activity: Incubate the cell lysate with a suitable substrate (e.g., spermidine) and [¹⁴C]acetyl-CoA. Measure the transfer of the radiolabeled acetyl group.
-
For SMOX activity: Incubate the cell lysate with spermine as the substrate. Measure the production of H₂O₂ using a fluorescent or colorimetric assay.
-
Normalize the enzyme activity to the total protein concentration in the lysate.
-
Analyze the data to determine the fold-induction of enzyme activity compared to untreated controls.
References
- 1. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by PG-11047 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine.[1] Its mechanism of action involves the depletion of intracellular polyamines, which are essential for cell proliferation and survival.[1][2] This depletion has been shown to inhibit cancer cell growth and can lead to the induction of apoptosis.[2][3] The apoptotic process triggered by polyamine depletion is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-3 and regulation by the Bcl-2 family of proteins.[4]
These application notes provide a comprehensive set of protocols for the robust assessment of apoptosis in cultured cells following treatment with PG-11047. The described methods allow for the detection of key apoptotic events, from early-stage membrane changes to late-stage DNA fragmentation and the analysis of key protein mediators.
Mechanism of Action and Apoptotic Signaling Pathway
PG-11047 competitively inhibits natural polyamine functions and leads to the depletion of endogenous polyamines.[2] This cellular stress can initiate the intrinsic pathway of apoptosis. As depicted in the signaling pathway diagram below, this process involves the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Caption: Intrinsic apoptosis pathway induced by PG-11047.
Experimental Workflow
A systematic approach is recommended to comprehensively evaluate the pro-apoptotic effects of PG-11047. The following workflow outlines a logical sequence of experiments, from initial cell treatment to multiparametric assessment of apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of treatment.
-
PG-11047 Preparation: Prepare a stock solution of PG-11047 in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of PG-11047. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V/PI Staining for Flow Cytometry
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5][6][7]
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[8][9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis:
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[9][10]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well microplate
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a suitable density and treat with PG-11047 as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS)
-
Fluorescence microscope or flow cytometer
Protocol for Cultured Cells:
-
Sample Preparation:
-
Culture and treat cells on coverslips or in multi-well plates.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Incubate with permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice.[11]
-
Rinse thoroughly with PBS.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix according to the kit manufacturer's protocol.
-
Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[11]
-
-
Detection:
-
Wash the cells to remove unincorporated labeled dUTPs.
-
If using a direct fluorescently labeled dUTP, the cells are ready for visualization. If an indirect method is used, follow the manufacturer's instructions for the detection step.
-
-
Analysis:
-
Counterstain with a nuclear dye (e.g., DAPI) if desired.
-
Visualize the cells using a fluorescence microscope or quantify the fluorescent signal by flow cytometry.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14][15]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Wash treated and control cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Summarize quantitative data in tables for clear comparison between different treatment conditions.
Table 1: Apoptosis Assessment by Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| PG-11047 (Conc. 1) | |||
| PG-11047 (Conc. 2) | |||
| Positive Control |
Table 2: Caspase-3/7 Activity
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| PG-11047 (Conc. 1) | ||
| PG-11047 (Conc. 2) | ||
| Positive Control |
Table 3: Quantification of TUNEL-Positive Cells
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | |
| PG-11047 (Conc. 1) | |
| PG-11047 (Conc. 2) | |
| Positive Control |
Table 4: Western Blot Analysis of Bcl-2 and Bax Expression
| Treatment Group | Relative Bcl-2 Expression (Normalized to Loading Control) | Relative Bax Expression (Normalized to Loading Control) | Bax/Bcl-2 Ratio |
| Vehicle Control | |||
| PG-11047 (Conc. 1) | |||
| PG-11047 (Conc. 2) |
References
- 1. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-techne.com [bio-techne.com]
- 9. ulab360.com [ulab360.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. clyte.tech [clyte.tech]
- 12. opentrons.com [opentrons.com]
- 13. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low solubility of (E/Z)-PG-11047 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of (E/Z)-PG-11047 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, also known as CGC-11047, is a synthetic polyamine analog.[1][2] Polyamines are generally considered water-soluble organic compounds.[3] The hydrochloride salt of this compound has been formulated in water for injection at a concentration of 100 mg/mL, which was then further diluted in 0.9% sodium chloride for clinical trials.[4] This indicates a significant degree of aqueous solubility, likely due to the presence of multiple amino groups that are protonated at physiological pH. One source indicates a LogP value of 0.3, suggesting the compound is not highly lipophilic.
Q2: I observed precipitation when diluting my this compound stock solution in my experimental buffer. What could be the cause?
Even with inherent water solubility, precipitation can occur upon dilution of a concentrated stock (especially if prepared in an organic solvent like DMSO) into an aqueous buffer. This can be due to several factors:
-
"Salting out" effect: High salt concentrations in some buffers can decrease the solubility of organic molecules.
-
pH-dependent solubility: As a polyamine, the protonation state of this compound's amino groups is pH-dependent. If the buffer pH is close to the pKa of the amino groups, the molecule may become less charged and thus less soluble.
-
Common ion effect: If your buffer contains ions that can form a less soluble salt with this compound, this can lead to precipitation.
-
Hydrophobic interactions: Despite its polyamine nature, the overall molecule may still have hydrophobic regions that can lead to aggregation in purely aqueous environments at high concentrations.
Q3: Is there a known successful formulation for in vivo or in vitro studies?
Yes, a formulation for this compound has been described for in vivo studies that can be adapted for in vitro experiments. A clear solution of 2.5 mg/mL was achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation utilizes a co-solvent (DMSO, PEG300) and a surfactant (Tween-80) to enhance solubility and stability in an aqueous environment.
Troubleshooting Guide for Low Solubility
If you are experiencing solubility issues with this compound, follow this step-by-step guide to systematically troubleshoot and optimize your formulation.
Step 1: Initial Stock Solution Preparation
The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommendation: Prepare a 10-50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and sonication can be used if necessary, but avoid excessive heat to prevent degradation.
Step 2: Dilution into Aqueous Buffer - The Co-solvent/Surfactant Approach
Direct dilution of a DMSO stock into a purely aqueous buffer can often lead to precipitation. The use of co-solvents and surfactants is a common and effective strategy to prevent this.
-
Starting Point Formulation: Based on a known successful formulation, we recommend the following vehicle for dilution of your DMSO stock:[1]
-
40% PEG300
-
5% Tween-80
-
In your aqueous buffer of choice (e.g., PBS, Tris)
-
-
Procedure:
-
Prepare the vehicle by mixing the PEG300 and Tween-80 in your aqueous buffer.
-
Add the required volume of your this compound DMSO stock to the vehicle to achieve your final desired concentration.
-
Ensure the final concentration of DMSO in your experiment is compatible with your assay and does not exceed a tolerated level (typically <0.5-1% for most cell-based assays).
-
Step 3: Optimization of the Formulation
If precipitation still occurs or if the initial formulation is not suitable for your experimental system, you can systematically optimize the components.
| Parameter | Strategy | Considerations |
| Co-solvent Concentration | Increase the percentage of PEG300 or introduce other co-solvents like ethanol. | Ensure the final co-solvent concentration is tolerated by your experimental system (e.g., cells, enzymes). |
| Surfactant Concentration | Increase the percentage of Tween-80 or try other non-ionic surfactants like Triton X-100. | Surfactants can interfere with some assays, so their compatibility should be verified. |
| pH of the Buffer | As a polyamine analog, this compound is expected to be more soluble at a lower pH where its amino groups are fully protonated. Try adjusting the pH of your buffer downwards (e.g., from 7.4 to 7.0 or 6.8). | Ensure the pH is within the acceptable range for your biological assay. |
| Order of Addition | The order in which components are mixed can sometimes impact solubility. Try adding the DMSO stock to the co-solvent/surfactant mixture before adding the aqueous buffer. | This is an empirical optimization step that can sometimes prevent localized high concentrations that trigger precipitation. |
Summary of Solubilizing Agents
| Agent | Type | Mechanism of Action | Typical Starting Concentration |
| DMSO | Co-solvent | Increases the polarity of the solvent mixture, disrupting crystal lattice formation. | <1% in final assay |
| PEG300 | Co-solvent | A water-miscible polymer that can increase the solubility of hydrophobic compounds. | 10-40% |
| Tween-80 | Surfactant (non-ionic) | Forms micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. | 1-5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Systematic Solubility Test in Aqueous Buffers
Objective: To determine the optimal conditions for solubilizing this compound in your experimental buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., PEG300, Ethanol)
-
Surfactants (e.g., Tween-80)
-
96-well plate or microcentrifuge tubes
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a matrix of solubilizing conditions. In a 96-well plate or a series of microcentrifuge tubes, prepare different formulations. For example:
-
Buffer alone
-
Buffer + 1% DMSO
-
Buffer + 1% DMSO + 10% PEG300
-
Buffer + 1% DMSO + 20% PEG300
-
Buffer + 1% DMSO + 1% Tween-80
-
Buffer + 1% DMSO + 5% Tween-80
-
Buffer + 1% DMSO + 10% PEG300 + 1% Tween-80
-
-
Add this compound. To each condition, add your this compound DMSO stock to achieve a final concentration that is slightly above your highest desired experimental concentration.
-
Equilibrate and Observe. Mix well and let the solutions equilibrate at room temperature for at least 30 minutes.
-
Assess Solubility.
-
Visual Inspection: Observe each well/tube for any signs of precipitation (cloudiness, visible particles).
-
(Optional) Turbidity Measurement: Measure the absorbance of each well at a high wavelength (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.
-
-
Determine the Optimal Condition. The condition that results in a clear solution with the lowest concentration of additives is your optimal formulation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Proposed mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Polyamine - Wikipedia [en.wikipedia.org]
- 4. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PG-11047 Dosage for In Vitro Cytotoxicity Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of PG-11047 for in vitro cytotoxicity assays. PG-11047 is a novel polyamine analogue that functions as a nonfunctional competitor of the natural polyamine spermine (B22157), demonstrating anticancer activity in various cancer cell models.[1][2] Proper experimental design and data interpretation are crucial for accurately assessing its cytostatic and cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PG-11047?
A1: PG-11047 is a conformationally restricted analog of spermine.[3][4] It competitively inhibits the function of natural polyamines, which are essential for cell growth and proliferation.[3] PG-11047 depletes intracellular polyamine pools by inhibiting their biosynthesis and inducing catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3] This disruption of polyamine homeostasis leads to an inhibition of cancer cell growth.[3]
Q2: How should I prepare a stock solution of PG-11047 for in vitro assays?
A2: For in vitro studies, PG-11047 can be dissolved in sterile water to create a stock solution.[4] For example, a 100 mM stock solution can be prepared and then further diluted to the desired working concentrations in your cell culture medium.[4] For in vivo studies, it has been formulated in sterile water for injection.[1][3] Always ensure the final dilution is fully dissolved and sterile-filtered before adding to cell cultures.
Q3: What is a typical concentration range and incubation time for PG-11047 in cytotoxicity assays?
A3: Based on preclinical studies, a broad concentration range from 10 nM to 100 µM is often used for initial screening.[3] A common incubation period for assessing the effects of PG-11047 is 96 hours.[3][5] However, the optimal concentration and duration will be cell-line specific and should be determined empirically through dose-response experiments.
Q4: Is PG-11047 cytotoxic or cytostatic?
A4: PG-11047 has been observed to exhibit a concentration-response pattern consistent with cytostatic activity, particularly at higher concentrations where a plateau in the dose-response curve is observed.[3] This means it primarily inhibits cell proliferation rather than directly inducing cell death. However, at effective concentrations, it can lead to a cytotoxic response in some tumor cell types. It is crucial to use assays that can differentiate between these two effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or uneven dissolution of PG-11047. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Gently mix the plate after adding PG-11047 to ensure even distribution. |
| No significant effect on cell viability observed | Cell line may be resistant to PG-11047. The concentration range tested is too low. The incubation time is too short. | Test a wider concentration range (e.g., up to 100 µM).[3] Extend the incubation period to 96 hours.[3] Consider using a different cell line known to be sensitive to polyamine depletion. |
| Unexpectedly high cell viability at high concentrations (plateau effect) | PG-11047 is exhibiting a cytostatic effect, where it inhibits proliferation but does not cause widespread cell death at those concentrations.[3] | This is a known characteristic of PG-11047.[3] Report this as a cytostatic effect. To confirm, use an assay that specifically measures apoptosis (e.g., Annexin V/PI staining) in conjunction with a viability assay (e.g., MTT). |
| Precipitate formation in the culture medium | The solubility limit of PG-11047 in the culture medium has been exceeded. | Prepare a fresh, more dilute stock solution. Ensure the final concentration of any solvent (e.g., DMSO, though water is preferred for PG-11047) is minimal and non-toxic to the cells. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH) | Different assays measure different cellular parameters. MTT measures metabolic activity, which can be affected by cytostatic agents without immediate cell death. LDH measures membrane integrity, which is a marker of late-stage apoptosis or necrosis. | Use a multi-assay approach. For a cytostatic agent like PG-11047, a decrease in MTT signal may indicate reduced proliferation, while LDH release may remain low. Annexin V/PI staining can provide a more definitive answer on the induction of apoptosis. |
Data Presentation
PG-11047 IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PG-11047 in different human cancer cell lines, as reported in preclinical studies. All studies utilized a 96-hour incubation period.
| Cell Line | Cancer Type | Relative IC50 (nM) | Absolute IC50 (nM) |
| A549 | Non-Small Cell Lung | < 100[6] | - |
| H69 | Small Cell Lung | ~100-500[6] | - |
| H157 | Non-Small Cell Lung | ~100-500[6] | - |
| H82 | Small Cell Lung | > 500[6] | - |
| DU145 | Prostate | ~50[6] | - |
| TC-71 | Ewing Sarcoma | <10 | >100,000 |
| RH30 | Rhabdomyosarcoma | 11 | 24 |
| CHLA-10 | Ewing Sarcoma | 34 | 254 |
| CHLA-258 | Ewing Sarcoma | <10 | >100,000 |
| NB-1643 | Neuroblastoma | 224 | 2,526 |
| NALM-6 | Acute Lymphoblastic Leukemia | 59 | 124 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 59 | 231 |
| Kasumi-1 | Acute Myeloid Leukemia | 72 | 192 |
| Ramos-RA1 | Non-Hodgkin's Lymphoma | 89 | 256 |
Note: Relative IC50 represents the concentration for 50% reduction in cell survival relative to the maximum effect of PG-11047, while Absolute IC50 is the concentration that reduces cell survival to 50% of the control value.[3]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
PG-11047 stock solution
-
Target cancer cells
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PG-11047 in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of PG-11047. Include vehicle-only control wells.
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
PG-11047 stock solution
-
Target cancer cells
-
96-well plates
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells and treat with PG-11047 as described in the MTT assay protocol (Steps 1-4).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Culture medium without cells.
-
-
At the end of the 96-hour incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.
-
Incubate as recommended by the kit protocol.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PG-11047 stock solution
-
Target cancer cells
-
6-well plates or culture flasks
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of PG-11047 for 96 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of PG-11047 in cancer cells.
Caption: General workflow for in vitro cytotoxicity assays with PG-11047.
Caption: Decision tree for interpreting cytotoxicity assay results for PG-11047.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PG-11047 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the polyamine analog PG-11047.
Troubleshooting Guides
This section offers solutions to common problems observed during in vitro experiments with PG-11047.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| PG-RES-01 | No significant decrease in cell viability observed at expected cytotoxic concentrations. | 1. Inherent Cell Line Resistance: The selected cell line may possess intrinsic resistance to PG-11047. 2. Suboptimal Drug Concentration: The concentration range of PG-11047 may not be appropriate for the specific cell line. 3. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect. 4. Degradation of PG-11047: The compound may have degraded due to improper storage or handling. | 1. Cell Line Profiling: Review literature for the known sensitivity of your cell line to polyamine analogs. Consider using a sensitive control cell line for comparison. 2. Dose-Response Optimization: Perform a broad dose-response experiment (e.g., 10 nM to 100 µM) to determine the GI50 (Growth Inhibition 50) for your cell line.[1] 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.[1] 4. Proper Handling: Prepare fresh dilutions of PG-11047 from a stock solution for each experiment. Store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles. |
| PG-RES-02 | High variability in cell viability assay results between replicates. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells of the microplate. 2. Edge Effects: Increased evaporation in the outer wells of the plate. 3. Inaccurate Pipetting: Errors in dispensing cell suspension or drug solutions. 4. Contamination: Microbial contamination affecting cell growth. | 1. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 3. Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize volume errors. 4. Aseptic Technique: Maintain strict aseptic technique during all cell culture procedures. |
| PG-RES-03 | Cells initially respond to PG-11047 but develop resistance over time with continuous exposure. | 1. Selection of Resistant Clones: Continuous drug pressure can select for and expand a subpopulation of cells with pre-existing resistance mechanisms. 2. Acquired Resistance Mechanisms: Cells may adapt to the drug by altering gene expression or protein function. | 1. Develop Resistant Cell Line: This is a common method for generating a resistant cell line model for further study.[2] 2. Intermittent Dosing: Consider a pulsed treatment strategy (alternating between drug-containing and drug-free media) to mimic clinical dosing regimens and potentially delay the onset of resistance.[2] 3. Combination Therapy: Investigate the synergistic effects of PG-11047 with other anti-cancer agents to potentially prevent or overcome acquired resistance.[3] |
| PG-RES-04 | No induction of apoptosis observed in PG-11047-treated cells. | 1. Cytostatic vs. Cytotoxic Effect: PG-11047 may primarily induce cell cycle arrest rather than apoptosis in certain cell lines.[1][4] 2. Insufficient Drug Concentration: The concentration of PG-11047 may be too low to trigger the apoptotic cascade. 3. Timing of Apoptosis Assay: The time point for measuring apoptosis may not be optimal. | 1. Cell Cycle Analysis: Perform cell cycle analysis (e.g., by flow cytometry) to determine if PG-11047 is causing a block at a specific phase of the cell cycle.[4] 2. Higher Concentrations: Test higher concentrations of PG-11047 to see if apoptosis is induced.[4] 3. Time-Course for Apoptosis: Measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) post-treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PG-11047?
A1: PG-11047 is a synthetic analog of the natural polyamine spermine. It exerts its anticancer effects by competing with natural polyamines for cellular uptake and binding sites. Once inside the cell, PG-11047 disrupts polyamine homeostasis by inhibiting polyamine biosynthesis and inducing polyamine catabolism. This leads to a depletion of essential natural polyamines, which are crucial for cell growth, proliferation, and survival, ultimately resulting in cell cycle arrest and, in some cases, apoptosis.[1][4]
Q2: What are the known mechanisms of resistance to PG-11047?
A2: Resistance to PG-11047 and other polyamine analogs can arise through several mechanisms:
-
Altered Polyamine Transport: A primary mechanism of resistance is the downregulation of the polyamine transport system (PTS). This reduces the uptake of PG-11047 into the cancer cells, thereby limiting its intracellular concentration and efficacy.
-
Altered Spermidine/Spermine N1-acetyltransferase (SSAT) Activity: SSAT is a key enzyme in polyamine catabolism that is typically induced by polyamine analogs like PG-11047. Resistant cells may have mutations or altered regulation of the SAT1 gene, leading to decreased or inactive SSAT protein. This prevents the degradation of natural polyamines and the cytotoxic effects associated with their catabolism.
-
Increased Expression of ABC Transporters: While not as extensively documented for PG-11047 specifically, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), is a common mechanism of multidrug resistance and could potentially contribute to the efflux of PG-11047 from the cell.[5][6][7]
-
Alterations in Downstream Signaling Pathways: Sensitivity to PG-11047 has been associated with interferon signaling pathways.[8] Alterations in these or other compensatory signaling pathways may contribute to resistance.
Q3: How can I confirm that my cell line is resistant to PG-11047?
A3: To confirm resistance, you should perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) to determine the GI50 (the concentration of a drug that inhibits cell growth by 50%). A significant increase (typically >2-fold) in the GI50 value of your experimental cell line compared to a known sensitive parental cell line indicates resistance. It is crucial to perform these experiments with appropriate controls and in multiple biological replicates.
Q4: Are there any known ways to overcome or reverse resistance to PG-11047?
A4: Overcoming resistance to PG-11047 is an active area of research. Some potential strategies include:
-
Combination Therapy: Combining PG-11047 with other chemotherapeutic agents may create a synergistic effect and overcome resistance. For example, PG-11047 has been shown to potentiate the antitumor activity of cisplatin.[2][3]
-
Targeting Resistance Mechanisms: If the mechanism of resistance is known (e.g., upregulation of a specific ABC transporter), using an inhibitor of that transporter in combination with PG-11047 could restore sensitivity.
-
Modulating Polyamine Metabolism: Co-administration of agents that further disrupt polyamine metabolism, such as ornithine decarboxylase (ODC) inhibitors (e.g., DFMO), could enhance the efficacy of PG-11047.
Q5: My PG-11047-resistant cells show a different morphology and growth rate compared to the parental line. Is this normal?
A5: Yes, it is common for drug-resistant cell lines to exhibit altered phenotypes, including changes in morphology, growth rate, and attachment properties. These changes can be a consequence of the molecular alterations that confer drug resistance. It is important to characterize and document these changes in your resistant cell line.
Data Presentation
Table 1: PG-11047 GI50 Values in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (µM) | Sensitivity |
| HS578T | Basal-like | ~1 | Sensitive |
| MDAMB231 | Basal-like | ~5 | Sensitive |
| BT549 | Basal-like | ~10 | Sensitive |
| T47D | Luminal | ~100 | Moderately Resistant |
| MCF7 | Luminal | >100 | Resistant |
| MDAMB436 | - | >300 | Resistant[4] |
| MDAMB361 | - | >300 | Resistant[4] |
| SKBR3 | - | >300 | Resistant[4] |
Table 2: PG-11047 GI50 Values in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines
| Cell Line | GI50 (µM) | Sensitivity |
| AsPC-1 | ~0.4 | Sensitive |
| Capan-2 | ~1 | Sensitive |
| HPAF-II | ~5 | Sensitive |
| PANC-1 | ~50 | Resistant |
| MIA PaCa-2 | >66 | Resistant |
Note: The GI50 values are approximate and can vary depending on experimental conditions. Data compiled from multiple sources.[8][9][10]
Experimental Protocols
Protocol 1: Generation of a PG-11047-Resistant Cell Line
This protocol describes a method for generating a PG-11047-resistant cancer cell line through continuous exposure to the drug.
-
Determine the initial IC20: Perform a dose-response curve to determine the concentration of PG-11047 that inhibits the growth of the parental cell line by 20% (IC20).
-
Initial Exposure: Culture the parental cells in media containing the IC20 of PG-11047.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh media containing the same concentration of PG-11047.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of PG-11047 (e.g., by 1.5-2 fold increments).
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Characterize Resistance: Once the cells can proliferate in a significantly higher concentration of PG-11047 (e.g., 5-10 fold higher than the parental IC50), confirm the resistance by performing a cell viability assay and comparing the GI50 of the resistant line to the parental line.
-
Cryopreserve: Cryopreserve the resistant cell line at various passages.
For a more detailed general guide on developing drug-resistant cell lines, refer to established protocols.[2][11][12]
Protocol 2: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This protocol provides a general method for measuring SSAT enzyme activity in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, DTT, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Reaction:
-
In a microfuge tube, combine the cell lysate (containing a known amount of protein) with a reaction buffer containing acetyl-CoA and a substrate (e.g., spermidine).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection of Acetylated Product:
-
The acetylated product can be detected using various methods, including:
-
Radiolabeling: Using [14C]acetyl-CoA and measuring the incorporation of radioactivity into the acetylated polyamine.
-
HPLC: Separating and quantifying the acetylated polyamine by high-performance liquid chromatography.
-
ELISA: Using a specific antibody to detect the acetylated polyamine. Several commercial ELISA kits are available for the detection of SSAT1 (the protein) or its products.[13][14][15][16][17]
-
-
-
Data Analysis: Calculate the SSAT activity as the amount of product formed per unit of time per milligram of protein.
For detailed, specific protocols, refer to the literature or commercial kit instructions.
Mandatory Visualization
References
- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Human SAT1(Spermidine/Spermine N1-Acetyltransferase 1) ELISA Kit [elkbiotech.com]
- 16. eaglebio.com [eaglebio.com]
- 17. Assessing the polyamine pathway through immunoassays! - Immusmol [immusmol.com]
Technical Support Center: Managing Gastrointestinal Toxicity of PG-11047 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) toxicities associated with the polyamine analog PG-11047 in a preclinical setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of PG-11047 observed in animal studies?
A1: The primary dose-limiting toxicities (DLTs) of PG-11047 are gastrointestinal, including oral and anal mucositis, as well as diarrhea.[1] In some preclinical xenograft models, treatment with PG-11047 resulted in a notable percentage of animal deaths, with some tumor lines being excluded from analysis due to excessive toxicity (greater than 25%).[2]
Q2: What are the common clinical signs of gastrointestinal toxicity in animals treated with PG-11047?
A2: Common clinical signs of GI toxicity include weight loss, diarrhea, dehydration, anorexia (loss of appetite), and fatigue.[1][3] Researchers should closely monitor animals for these signs, particularly after repeated dosing.
Q3: What is the proposed mechanism behind PG-11047-induced gastrointestinal toxicity?
A3: PG-11047 is a spermine (B22157) analog that disrupts normal polyamine metabolism, which is crucial for the proliferation and maintenance of rapidly dividing cells, such as those lining the gastrointestinal tract.[1][2] Polyamines are essential for maintaining the intestinal mucosal barrier.[4] By competing with natural polyamines, PG-11047 can lead to the depletion of intracellular polyamines, which may impair the integrity of the intestinal epithelium, leading to mucositis and diarrhea.[4][5]
Troubleshooting Guide
Issue 1: Unexpectedly high mortality rates in PG-11047-treated animals.
-
Possible Cause: The administered dose of PG-11047 may be too high for the specific animal strain or tumor model.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of PG-11047 in subsequent cohorts.
-
Staggered Dosing: Introduce a staggered dosing schedule to allow for animal recovery between treatments.
-
Supportive Care: Implement supportive care measures as outlined in the supportive care protocols below.
-
Model Sensitivity: Be aware that different tumor xenograft models may exhibit varying sensitivity and tolerance to PG-11047.[2]
-
Issue 2: Severe diarrhea and weight loss observed in treated animals.
-
Possible Cause: PG-11047-induced damage to the intestinal mucosa leading to fluid and electrolyte loss.
-
Troubleshooting Steps:
-
Antidiarrheal Agents: Consider the administration of antidiarrheal agents. While specific data for PG-11047 is limited, agents used for general chemotherapy-induced diarrhea, such as loperamide, may be considered after consulting with a veterinarian.
-
Fluid and Electrolyte Support: Provide subcutaneous or intravenous fluids to combat dehydration. Monitor electrolyte levels if possible.
-
Dietary Modification: Ensure easy access to palatable, high-nutrient food and water. A soft diet may be better tolerated.
-
Issue 3: Animals exhibit signs of oral mucositis (e.g., reduced food intake, drooling).
-
Possible Cause: Direct cytotoxic effect of PG-11047 on the oral mucosa.
-
Troubleshooting Steps:
-
Soft Food: Provide softened or liquid food to reduce oral discomfort during eating.
-
Oral Hygiene: Gently clean the oral cavity with a saline solution to prevent secondary infections.
-
Analgesia: Consider appropriate analgesics to manage pain, in consultation with veterinary staff.
-
Quantitative Data Summary
Table 1: Summary of PG-11047 In Vivo Toxicity in Xenograft Models
| Parameter | Control Arm | PG-11047 Treatment Arm | Reference |
| Number of Mice | 424 | 430 | [2] |
| Mortality | 1 (0.2%) | 51 (11.9%) | [2] |
| Tumor Lines Excluded Due to >25% Toxicity | N/A | 6 | [2] |
Table 2: Dose-Limiting Toxicities of PG-11047 in a Phase I Clinical Trial (for reference)
| Dose-Limiting Toxicity | Description | Reference |
| Gastrointestinal | Oral/anal mucositis, Diarrhea | [1] |
| Other | Angioedema, Grade 3 Alanine Aminotransferase (ALT) increase | [1] |
Note: Data from clinical trials can help inform the types of toxicities to monitor for in preclinical studies.
Experimental Protocols
Protocol 1: Monitoring for Gastrointestinal Toxicity in Animal Studies
-
Daily Observations:
-
Record body weight daily.
-
Assess general appearance and behavior (e.g., activity level, posture, grooming).
-
Visually inspect for signs of diarrhea and note its severity (e.g., loose stools, watery discharge).
-
Monitor food and water intake.
-
-
Scoring System:
-
Implement a scoring system for diarrhea and overall clinical condition to allow for quantitative assessment and to define humane endpoints.
-
-
Necropsy:
-
At the end of the study or if an animal reaches a humane endpoint, perform a gross necropsy with a focus on the gastrointestinal tract.
-
Collect tissue samples (e.g., intestine, colon) for histopathological analysis to assess for mucosal damage, inflammation, and other treatment-related changes.
-
Protocol 2: Supportive Care for Animals with Gastrointestinal Toxicity
-
Hydration:
-
Administer warmed (37°C) sterile saline or Lactated Ringer's solution subcutaneously (e.g., 1-2 mL per 20g mouse) once or twice daily as needed to address dehydration.
-
-
Nutritional Support:
-
Provide a highly palatable and easily digestible diet. This can include hydrogels for hydration and nutrition.
-
-
Thermoregulation:
-
Provide a supplemental heat source (e.g., heating pad under a portion of the cage) for animals that are lethargic or showing signs of hypothermia.
-
Visualizations
References
- 1. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 4. Role of polyamines in intestinal mucosal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine depletion delays apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of PG-11047 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PG-11047 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and handling of this novel polyamine analog.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and potential issues that may arise during the experimental use of PG-11047.
Q1: What is the recommended solvent for dissolving and diluting PG-11047?
For in vivo studies, PG-11047 has been formulated in sterile water for injection, and for clinical trials, it was supplied as a 100 mg/mL solution in water for injection.[1][2] This stock solution was then diluted in 0.9% Sodium Chloride for Injection, USP.[1][2] For in vitro experiments, a stock solution in DMSO can be prepared.[3]
Q2: How should I store PG-11047 stock solutions?
Stock solutions of PG-11047 in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]
Q3: For how long is the diluted PG-11047 solution stable?
Once PG-11047 is diluted in 0.9% Sodium Chloride for Injection, it should be used within 8 hours.[1][2] It is critical to prepare the diluted solution fresh before each experiment to ensure its potency and stability.
Q4: I am observing lower than expected efficacy in my in vitro experiments. What could be the cause?
Several factors could contribute to reduced efficacy. Please consider the following troubleshooting steps:
-
Solution Stability: Ensure that the diluted PG-11047 solution is freshly prepared and used within 8 hours of dilution.[1][2]
-
Storage of Stock: Verify that the stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[3][4]
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to PG-11047 can vary. The median relative IC50 was reported to be 71 nM, but this can differ between cell types.[5] For instance, Ewing sarcoma cell lines have shown higher sensitivity, while neuroblastoma cell lines have shown lower sensitivity.[5]
-
Experimental Duration: For in vitro assays, a 96-hour exposure to PG-11047 has been used to evaluate its effects.[5] Shorter incubation times may not be sufficient to observe a significant biological response.
Q5: Are there any known issues with PG-11047 solubility?
PG-11047 is formulated in water for injection, suggesting good aqueous solubility.[1][2] However, for preparing stock solutions at high concentrations, DMSO is recommended, and the use of an ultrasonic bath may be necessary to achieve complete dissolution.[3] When preparing solutions for in vivo use, a protocol involving PEG300, Tween-80, and saline can yield a clear solution of 2.5 mg/mL.[4]
Quantitative Data Summary
The following table summarizes the in vitro activity of PG-11047 against a panel of cancer cell lines.
| Cell Line Panel | Median Relative IC50 (nM) | Reference |
| All Cell Lines | 71 | [5] |
| Ewing Sarcoma | Lower than median | [5] |
| Neuroblastoma | Higher than median | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is based on the methodology used in the Pediatric Preclinical Testing Program for evaluating the in vitro activity of PG-11047.[5]
-
Cell Seeding: Plate cancer cells in 96-well plates at their optimal seeding density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired concentrations using the cell culture medium. Final concentrations may range from 10 nM to 100 µM.[5]
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of PG-11047.
-
Incubation: Incubate the cells with PG-11047 for 96 hours.[5]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTS or MTT assay.
-
Data Analysis: Calculate the absolute and relative IC50 values. The absolute IC50 is the concentration that reduces cell survival to 50% of the control, while the relative IC50 is the concentration that reduces cell survival by 50% of the maximum effect of PG-11047.[5]
In Vivo Tumor Growth Inhibition Study
This protocol is a general guideline based on preclinical studies with PG-11047 in mouse xenograft models.[5][6]
-
Animal Models: Use immunodeficient mice (e.g., SCID or nude mice) for the subcutaneous implantation of human tumor xenografts.[5]
-
Tumor Implantation: Inject cancer cells subcutaneously into the flanks of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into control and treatment groups.
-
Drug Formulation and Administration: Formulate PG-11047 in sterile water for injection.[5] Administer PG-11047, for example, at a dose of 100 mg/kg weekly via intraperitoneal injection.[5]
-
Monitoring: Monitor tumor volumes and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Analyze the differences in tumor growth between the control and treated groups to evaluate the in vivo efficacy of PG-11047.
Visualizations
PG-11047 Mechanism of Action
Caption: Mechanism of action of PG-11047 in cancer cells.
Experimental Workflow for In Vitro Testing
Caption: Workflow for in vitro evaluation of PG-11047.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-limiting toxicities of PG-11047 in Phase I trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in Phase I clinical trials of PG-11047. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist with experimental design and data interpretation.
Dose-Limiting Toxicities (DLTs) of PG-11047
The safety and tolerability of PG-11047 were evaluated in a Phase I dose-escalation study in patients with advanced solid tumors. The maximum tolerated dose (MTD) of PG-11047 administered as a monotherapy on a once-weekly dosing schedule was determined to be 610 mg.[1] In a separate Phase Ib trial, the MTD of PG-11047 in combination with bevacizumab, erlotinib, cisplatin (B142131), and 5-FU was established at 590 mg.[2][3]
Summary of Dose-Limiting Toxicities
| Clinical Trial Phase | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Effects |
| Phase I (Monotherapy) | 60-min IV infusion on days 1, 8, and 15 of a 28-day cycle | 610 mg | - Gastrointestinal (oral/anal mucositis, diarrhea)- Angioedema (one case)- Grade 3 Alanine Aminotransferase (ALT) increase (one case) | - Fatigue- Anorexia |
| Phase Ib (Combination Therapy) | Once weekly IV infusions with various chemotherapeutic agents | 590 mg (in combination with bevacizumab, erlotinib, cisplatin, and 5-FU) | Rare (5 of 148 patients) | Not specified in detail |
Troubleshooting Guide & FAQs
This section addresses specific issues and questions that may arise during experiments involving PG-11047.
Q1: What are the primary toxicities to monitor for when administering PG-11047 in preclinical models or clinical trials?
A1: Based on Phase I data, the primary dose-limiting toxicities are gastrointestinal in nature.[1] Researchers should closely monitor for signs of oral and anal mucositis, as well as diarrhea. Other DLTs to be aware of include angioedema and elevations in liver enzymes, specifically ALT.[1] The most frequently observed adverse effects, though not necessarily dose-limiting, are fatigue and anorexia.[1]
Q2: At what dose level should we expect to see dose-limiting toxicities with PG-11047 monotherapy?
A2: The maximum tolerated dose for PG-11047 as a single agent was established at 610 mg.[1] DLTs were observed at doses leading up to and at this level. Therefore, careful monitoring is crucial as the dosage approaches this threshold in clinical settings.
Q3: How does the toxicity profile of PG-11047 change when used in combination with other chemotherapeutic agents?
A3: In a Phase Ib study, PG-11047 was administered with agents such as bevacizumab, erlotinib, cisplatin, and 5-FU. The incidence of DLTs in these combination regimens was rare, with only 5 out of 148 patients experiencing them.[2][3] The MTD for PG-11047 in these combinations was determined to be 590 mg.[2][3] However, when combined with gemcitabine, docetaxel, and sunitinib (B231), DLTs were observed at low doses of PG-11047, and the MTD could not be determined for these specific combinations due to the small sample size.[2] This suggests that the toxicity profile can be influenced by the specific combination of agents used.
Q4: What is the recommended experimental protocol for administering PG-11047 based on the Phase I trial?
A4: The Phase I monotherapy trial utilized a 28-day dosing cycle. PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of each cycle.[1] Doses in this study ranged from 50 mg to 750 mg.[1]
PG-11047 Signaling Pathway and Experimental Workflow
PG-11047 is a polyamine analog that acts as a nonfunctional competitor of natural polyamines, which are essential for cell proliferation.[1][4] It is designed to inhibit the growth of cancer cells by interfering with polyamine metabolism. Preclinical studies have shown that PG-11047 can potentiate the antitumor activity of other agents like cisplatin and bevacizumab.[5]
Caption: Relationship between PG-11047 dose escalation and observed toxicities.
References
- 1. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic index of PG-11047
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PG-11047. The information is designed to address specific issues that may be encountered during experiments and to provide strategies for enhancing the therapeutic index of this polyamine analog.
Frequently Asked Questions (FAQs)
Q1: What is PG-11047 and what is its mechanism of action?
PG-11047 is a novel, second-generation, conformationally restricted analog of the natural polyamine spermine (B22157).[1][2] Its primary mechanism of action is to disrupt polyamine homeostasis in cancer cells, which are highly dependent on polyamines for proliferation and survival.[1][3][4] PG-11047 competitively inhibits the function of natural polyamines and lowers their intracellular levels through two main processes:[2][5]
-
Feedback inhibition of polyamine biosynthetic enzymes.
-
Induction of polyamine catabolic enzymes, specifically spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2]
The induction of these catabolic enzymes can also lead to the production of reactive oxygen species (ROS), which contributes to the cytotoxic effects of PG-11047.[3]
Q2: What are the known dose-limiting toxicities (DLTs) of PG-11047 in clinical trials?
In a Phase I clinical trial of PG-11047 as a monotherapy, the primary dose-limiting toxicities were mainly gastrointestinal. These included oral/anal mucositis and diarrhea. Other reported DLTs were angioedema and a grade 3 increase in alanine (B10760859) aminotransferase (ALT). The most common non-dose-limiting adverse effects were fatigue and anorexia.[1]
Q3: What is the maximum tolerated dose (MTD) of PG-11047?
The maximum tolerated dose (MTD) of PG-11047 has been determined in both monotherapy and combination therapy settings.
-
Monotherapy: The MTD of PG-11047 administered intravenously on days 1, 8, and 15 of a 28-day cycle was determined to be 610 mg .[1][4]
-
Combination Therapy: In a Phase Ib study, the MTD of PG-11047 was 590 mg when administered in combination with bevacizumab, erlotinib, cisplatin, and 5-fluorouracil (B62378) (5-FU).[3][4][6] However, MTDs for combinations with gemcitabine, docetaxel, and sunitinib (B231) could not be established due to the occurrence of DLTs at low doses of PG-11047.[6]
Troubleshooting Guide
Issue 1: High in-vivo toxicity is observed at the desired therapeutic dose.
High in-vivo toxicity can narrow the therapeutic window of PG-11047. Here are some strategies to mitigate this issue:
-
Optimize Dosing Schedule: The established clinical trial protocol for PG-11047 monotherapy involved intravenous infusions on days 1, 8, and 15 of a 28-day cycle.[1] Modifying the dosing schedule, such as exploring less frequent administration, could potentially reduce toxicity while maintaining efficacy.
-
Combination Therapy: Combining PG-11047 with other anticancer agents can allow for a reduction in the dosage of one or both agents, thereby decreasing toxicity while achieving a synergistic or additive therapeutic effect.[7] Preclinical and clinical data have shown that PG-11047 can be safely administered with agents like bevacizumab and cisplatin.[3][4]
-
Supportive Care for Gastrointestinal Toxicity: Since the primary DLTs of PG-11047 are gastrointestinal, implementing supportive care measures can help manage these side effects. This can include the use of anti-diarrheal medications and maintaining adequate hydration.[8] Dietary modifications, such as a bland diet, may also alleviate symptoms.[9]
Issue 2: Sub-optimal therapeutic effect at the maximum tolerated dose (MTD).
If the desired anti-cancer effect is not achieved at the MTD of PG-11047, consider the following strategies:
-
Combination with Other Therapies: As mentioned, combination therapy is a key strategy. The choice of combination agent should be rational and based on synergistic mechanisms. For example, combining PG-11047 with agents that also impact polyamine metabolism or downstream signaling pathways could be effective.
-
Polyamine Blocking Therapy (PBT): A significant challenge with polyamine depletion strategies is the compensatory upregulation of polyamine transport by cancer cells. A "polyamine blocking therapy" approach, which combines a polyamine biosynthesis inhibitor with a polyamine transport inhibitor, has shown promise in preclinical models.[10][11] While PG-11047 is a polyamine analog and not a direct biosynthesis inhibitor in the same class as DFMO, a similar combination strategy could be explored.
-
Modulation of the Tumor Microenvironment: Recent research suggests that polyamine depletion can remodel the tumor immune microenvironment, potentially enhancing anti-tumor immune responses.[12][13] Combining PG-11047 with immunotherapies, such as checkpoint inhibitors, could be a promising avenue to explore for enhanced efficacy.
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) of PG-11047 in Clinical Trials
| Treatment Setting | PG-11047 MTD | Combination Agents | Reference(s) |
| Monotherapy | 610 mg | N/A | [1][4] |
| Combination Therapy | 590 mg | Bevacizumab, Erlotinib, Cisplatin, 5-FU | [3][4][6] |
Table 2: In Vitro Activity of PG-11047 in Pediatric Preclinical Testing Program (PPTP) Cell Lines
| Cell Line Panel | Median Relative IC50 (nM) |
| All Panels | 71 |
| Ewing Sarcoma | Lower than median |
| Neuroblastoma | Higher than median |
| Data from the Pediatric Preclinical Testing Program. A lower IC50 value indicates higher sensitivity. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of PG-11047 on cancer cell lines.
-
Cell Culture: Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a stock solution of PG-11047 in sterile water. Perform serial dilutions to achieve a range of desired concentrations. Remove the culture medium from the wells and replace it with medium containing the various concentrations of PG-11047 or vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in-vivo efficacy of PG-11047.
-
Animal Housing: House immunodeficient mice (e.g., nude or SCID) in a specific pathogen-free facility. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Formulate PG-11047 in sterile water for injection. Administer the drug to the treatment group via the desired route (e.g., intraperitoneal or intravenous) according to the planned dosing schedule. The control group should receive the vehicle.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of PG-11047.
Visualizations
Caption: Mechanism of action of PG-11047 in cancer cells.
Caption: General workflow for in-vivo xenograft studies with PG-11047.
References
- 1. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. How to Manage Digestive Issues During and After Chemotherapy | Dana-Farber [blog.dana-farber.org]
- 10. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 12. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Interpreting variable IC50 values of PG-11047 across cell lines
Welcome to the technical support center for PG-11047. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable IC50 values of PG-11047 across different cell lines and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is PG-11047 and what is its mechanism of action?
A1: PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine (B22157).[1] It functions by competitively inhibiting the natural polyamine functions essential for cell growth and proliferation.[1] PG-11047 exerts its anticancer effects by depleting intracellular polyamine pools through two main mechanisms: feedback inhibition of polyamine biosynthetic enzymes like ornithine decarboxylase (ODC), and induction of polyamine catabolic enzymes, primarily spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1]
Q2: Why do I observe different IC50 values for PG-11047 in different cancer cell lines?
A2: The variation in IC50 values for PG-11047 across different cell lines is a documented phenomenon and can be attributed to several factors, primarily related to the molecular characteristics of the cancer cells. Key factors include:
-
Differential Gene Expression: The sensitivity of cancer cells to PG-11047 has been linked to the expression levels of specific genes. For instance, in pancreatic cancer cell lines, the expression of genes involved in protein ubiquitination, endocytosis, and interferon signaling has been shown to predict sensitivity or resistance.
-
Polyamine Metabolism and Transport: The inherent activity of the polyamine metabolic pathway and the efficiency of the polyamine transport system can vary significantly among cell lines. Cells with a more active polyamine metabolism or higher transporter expression may be more susceptible to PG-11047.
-
Cellular Context and Genetic Background: The overall genetic and epigenetic landscape of a cancer cell line, including the status of oncogenes and tumor suppressor genes, can influence its response to therapeutic agents that target fundamental processes like polyamine metabolism.
Q3: I am getting inconsistent IC50 values for PG-11047 in the same cell line across different experiments. What could be the cause?
A3: Inconsistent IC50 values in the same cell line can stem from various experimental variables. It is crucial to maintain consistency in your experimental protocol. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Data Presentation: PG-11047 IC50/GI50 Values in Various Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for PG-11047 in a range of cancer cell lines. This data illustrates the compound's variable potency across different cancer types and subtypes.
| Cancer Type | Cell Line | IC50 / GI50 (µM) | Reference |
| Lung Cancer | A549 | 0.1 - 0.5 | [2] |
| H69 | 0.1 - 0.5 | [2] | |
| H157 | 0.1 - 0.5 | [2] | |
| H82 | 0.1 - 0.5 | [2] | |
| Pancreatic Cancer | AsPC-1 | 0.4 - 66 (Range across 22 cell lines) | [3] |
| BxPC-3 | 0.4 - 66 (Range across 22 cell lines) | [3] | |
| Capan-1 | 0.4 - 66 (Range across 22 cell lines) | [3] | |
| HPAF-II | 0.4 - 66 (Range across 22 cell lines) | [3] | |
| MIA PaCa-2 | 0.4 - 66 (Range across 22 cell lines) | [3] | |
| PANC-1 | 0.4 - 66 (Range across 22 cell lines) | [3] | |
| SU.86.86 | 0.4 - 66 (Range across 22 cell lines) | [3] | |
| Breast Cancer | Panel of 42 cell lines | 0.4 - 5000 (Range) | [1] |
| Basal Subtype | More Sensitive | [1][4] | |
| Luminal Subtype | Less Sensitive | [1][4] | |
| Prostate Cancer | LNCaP-FGC | Inhibits proliferation at 10 µM | [5][6] |
| DU-145 | PG-11047 inhibits tumor development | [7] |
Experimental Protocol: Determination of IC50 Value using MTT Assay
This protocol provides a general guideline for determining the IC50 value of PG-11047 in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
PG-11047
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of PG-11047 in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., a 10-point, 2-fold dilution series).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PG-11047 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Caption: PG-11047 mechanism of action in the polyamine pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. The Polyamine Analogues PG 11144 and PG 11047 Inhibit Cell Proliferation and Decrease the Malignancy in LNCap-FGC Prostate Cancer Cells in Normoxia and Hypoxia | Semantic Scholar [semanticscholar.org]
- 7. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Polyamine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamine analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the development of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to polyamine analogues?
A1: Acquired resistance to polyamine analogues is a significant challenge in their therapeutic application. The primary mechanisms include:
-
Increased Polyamine Transport: Cancer cells can compensate for the inhibition of polyamine biosynthesis by upregulating the polyamine transport system (PTS), leading to an increased uptake of extracellular polyamines.[1][2][3][4] This is a common mechanism of resistance to drugs like DFMO.[5]
-
Compensatory Upregulation of Biosynthetic Enzymes: When one enzyme in the polyamine biosynthesis pathway is inhibited, cells may respond by increasing the activity of other enzymes in the pathway.[1] For instance, inhibition of ornithine decarboxylase (ODC) can lead to increased S-adenosylmethionine decarboxylase (AdoMetDC) activity.[1]
-
Activation of Survival Signaling Pathways: Treatment with polyamine analogues can inadvertently activate pro-survival pathways. For example, DFMO has been shown to induce the phosphorylation of Akt/PKB, which confers resistance to apoptosis.[6]
-
Downregulation of the Polyamine Transport System for Analogue Entry: Some cancer cells may develop resistance by downregulating the very transporter that the polyamine analogue uses to enter the cell.[7]
Q2: My cells are showing reduced sensitivity to a polyamine biosynthesis inhibitor (e.g., DFMO). What are the initial troubleshooting steps?
A2: Reduced sensitivity to a polyamine biosynthesis inhibitor suggests the development of resistance. Here are some initial steps to investigate:
-
Verify Drug Potency: Ensure the inhibitor is active and used at the correct concentration.
-
Assess Polyamine Levels: Measure intracellular polyamine pools (putrescine, spermidine, and spermine) using HPLC or a similar method. A lack of depletion may indicate a resistance mechanism.
-
Evaluate Polyamine Uptake: Perform a radiolabeled polyamine uptake assay to determine if the cells have increased their capacity to import extracellular polyamines.
-
Analyze Biosynthetic Enzyme Activity: Measure the activity of key biosynthetic enzymes like ODC and AdoMetDC to check for compensatory upregulation.
Q3: How can I overcome acquired resistance to polyamine analogues in my experiments?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: This is a highly effective approach.
-
Inhibiting Polyamine Transport: Combine the biosynthesis inhibitor with a polyamine transport inhibitor (PTI), such as AMXT-1501, to block the uptake of extracellular polyamines.[1][2][5]
-
Targeting Multiple Biosynthetic Steps: Concurrently use inhibitors for different enzymes in the pathway, for example, combining an ODC inhibitor (DFMO) with an AdoMetDC inhibitor (SAM486A).[5][8]
-
-
Novel Analogues and Delivery Systems:
-
Structurally Diverse Analogues: Use newer generation polyamine analogues that may have different mechanisms of action or may not be recognized by the resistance machinery.
-
Nanoparticle Delivery: Encapsulating polyamine analogues in nanoparticles may offer an alternative entry mechanism into the cell, bypassing a downregulated polyamine transport system.[3][7]
-
Troubleshooting Guides
Issue 1: Unexpected Cell Survival or Proliferation Despite Treatment with a Cytotoxic Polyamine Analogue
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 value to that of the parental, sensitive cell line. 2. Investigate Mechanism: Follow the steps outlined in FAQ 2 to determine the likely resistance mechanism (increased uptake, enzyme upregulation, etc.). |
| Sub-optimal Analogue Concentration | 1. Titrate Concentration: Perform a new dose-response experiment to determine the optimal cytotoxic concentration for your specific cell line and experimental conditions. |
| Inactivation of the Analogue | 1. Check Storage and Handling: Ensure the analogue has been stored correctly and that the stock solution is not degraded. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions of the polyamine analogue. |
| Cell Culture Conditions | 1. Serum Concentration: High concentrations of polyamines in fetal bovine serum (FBS) can compete with the analogue. Consider using dialyzed FBS or a serum-free medium if compatible with your cells. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Seeding Density | 1. Optimize Seeding Density: Ensure a consistent and optimal number of cells are seeded per well. High cell density can affect drug efficacy. |
| Assay Incubation Time | 1. Time-Course Experiment: Determine the optimal duration of drug exposure for inducing cytotoxicity in your cell line. Some analogues may require longer incubation times. |
| Choice of Cytotoxicity Assay | 1. Select Appropriate Assay: Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity). Consider using multiple assays to confirm results (e.g., CellTiter-Blue for viability, LDH release for cytotoxicity).[9][10] |
| Edge Effects in Multi-well Plates | 1. Proper Plate Seeding: Avoid using the outer wells of the plate, which are more prone to evaporation, or ensure they are filled with sterile media/PBS. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CellTiter-Blue Assay
This protocol is adapted from methodologies used to evaluate the cytotoxicity of various polyamine analogues.[9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Polyamine analogue stock solution
-
CellTiter-Blue® Cell Viability Assay reagent (Promega or equivalent)
-
Microplate reader capable of measuring fluorescence at 560nm (excitation) and 590nm (emission)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the polyamine analogue in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted analogue solutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Remove the medium containing the polyamine analogue. Add a mixture of 100 µL of fresh medium and 20 µL of CellTiter-Blue® reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability as a percentage of the untreated control after subtracting the background fluorescence from wells containing medium and reagent only.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to polyamine analogue resistance.
Caption: Inhibition of Polyamine Biosynthesis.
Caption: Mechanisms of Acquired Resistance.
References
- 1. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/PKB regulation and apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Polyamine Analogues: (E/Z)-PG-11047 vs. BENSpm in Cancer Therapy
In the landscape of anticancer drug development, targeting the polyamine metabolic pathway has emerged as a promising strategy. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. This has led to the development of polyamine analogues designed to disrupt this pathway and inhibit tumor growth. This guide provides a detailed comparison of two such analogues: BENSpm, a first-generation compound, and (E/Z)-PG-11047, a second-generation, conformationally restricted analogue. We will delve into their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Efficacy
This compound was developed to improve upon the therapeutic window of BENSpm by reducing off-target toxicities.[1] The key structural difference is the introduction of a central cis double bond in PG-11047, which increases its rigidity.[2] This structural modification is intended to decrease nonspecific binding and associated side effects that were observed with BENSpm.[2]
The primary mechanism of action for both compounds involves the disruption of polyamine homeostasis. They achieve this by:
-
Downregulating polyamine biosynthesis: Inhibiting key enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[3]
-
Inducing polyamine catabolism: Upregulating the enzymes spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[2][4]
-
Competing for polyamine transport: Entering cells through the same transporters as natural polyamines.[5]
This concerted action leads to the depletion of intracellular polyamine pools, increased production of reactive oxygen species (ROS) due to enhanced catabolism, and ultimately, the induction of apoptosis in cancer cells.[5]
Quantitative Comparison of Efficacy
Direct comparative studies provide the most valuable insights into the relative potency of these two analogues. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) |
| A549G (Lung Adenocarcinoma) | This compound | ~5.0[5] |
| BENSpm | Not explicitly stated in the comparative study, but cytotoxicity was observed. | |
| H157G (Lung Adenocarcinoma) | This compound | ~5.0[5] |
| BENSpm | Not explicitly stated in the comparative study, but cytotoxicity was observed. |
Note: The provided study demonstrated a 50% reduction in cell viability at 5 µM for PG-11047 in both A549G and H157G cells after 96 hours of treatment. While BENSpm also showed cytotoxicity, a specific IC50 value was not provided in this direct comparison.[5]
Table 2: Effect on Intracellular Polyamine Pools
Depletion of natural polyamines is a key indicator of the compounds' mechanism of action. The data below shows the percentage reduction in polyamine levels after 24 hours of treatment with 10 µM of each analogue in various cancer cell lines.
| Cell Line | Polyamine | % Reduction with BENSpm | % Reduction with SBP-101* |
| A549 (Lung) | Putrescine | >95%[3] | ~85%[3] |
| Spermidine | >95%[3] | ~90%[3] | |
| Spermine | ~80%[3] | ~30%[3] | |
| H157 (Lung) | Putrescine | >95%[3] | ~90%[3] |
| Spermidine | >95%[3] | >95%[3] | |
| Spermine | ~90%[3] | ~50%[3] | |
| AsPc-1 (Pancreatic) | Putrescine | >95%[3] | ~80%[3] |
| Spermidine | ~85%[3] | ~65%[3] | |
| Spermine | ~95%[3] | ~20%[3] | |
| BxPC-3 (Pancreatic) | Putrescine | No significant reduction[3] | No significant reduction[3] |
| Spermidine | ~70%[3] | ~65%[3] | |
| Spermine | ~55%[3] | No significant reduction[3] | |
| CaOV-3 (Ovarian) | Putrescine | >95%[3] | ~75%[3] |
| Spermidine | ~90%[3] | ~65%[3] | |
| Spermine | ~70%[3] | ~50%[3] | |
| Sk-OV-3 (Ovarian) | Putrescine | >95%[3] | ~90%[3] |
| Spermidine | >95%[3] | ~85%[3] | |
| Spermine | ~65%[3] | ~25%[3] |
*Note: Data for this compound on polyamine pool depletion in a direct comparison with BENSpm was not available in the searched literature. The data presented here is for SBP-101, another polyamine analogue, to provide a general context of how these compounds affect polyamine levels. BENSpm consistently demonstrates a more pronounced depletion of spermine compared to SBP-101.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language to illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Flow cytometric analysis of the cell cycle in polyamine-depleted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PG-11047 and Cisplatin in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel polyamine analog PG-11047 and the conventional chemotherapeutic agent cisplatin (B142131), focusing on their performance in preclinical lung cancer models. The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Mechanism of Action: A Tale of Two Strategies
PG-11047 and cisplatin employ fundamentally different mechanisms to achieve their anti-cancer effects. Cisplatin, a platinum-based compound, exerts its cytotoxicity primarily by inducing DNA damage.[1][2] PG-11047, a synthetic analog of the natural polyamine spermine (B22157), disrupts polyamine metabolism, a pathway frequently dysregulated in cancer.[3][4]
PG-11047: This agent competitively inhibits the function of natural polyamines, which are essential for cell growth and proliferation.[4] PG-11047 enters cells via the polyamine transport system and subsequently down-regulates polyamine biosynthetic enzymes while inducing catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3] The induction of these enzymes can lead to the production of reactive oxygen species (ROS), contributing to its anti-tumor activity.[3]
Cisplatin: Upon entering the cell, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA double helix.[1] This damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways involving proteins such as ATR and p53, cell cycle arrest, and ultimately, apoptosis.[1] Cisplatin is also known to generate reactive oxygen species (ROS), which can exacerbate DNA damage and contribute to cell death.[1][5]
Comparative Efficacy in Lung Cancer Models
The following tables summarize the available quantitative data for PG-11047 and cisplatin in non-small cell lung cancer (NSCLC) models. It is important to note that the data for each compound have been compiled from different studies, and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions may influence the observed values.
Table 1: In Vitro Cytotoxicity (IC50) in A549 Human Lung Adenocarcinoma Cells
| Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| PG-11047 (CGC-11047) | ~0.1 - 0.5 | 96 hours | Trypan Blue Exclusion | [6] |
| Cisplatin | 4.97 - 34.15 | 48 hours | MTT Assay | [7] |
Note: The IC50 values for cisplatin in A549 cells show significant variability across different studies, which can be attributed to differences in experimental protocols, such as exposure time and the specific viability assay used.
Table 2: In Vivo Anti-Tumor Activity in NSCLC Xenograft Models
| Compound | Model | Dosing Schedule | Outcome | Reference |
| PG-11047 | A549 Xenograft | Not specified | Significantly inhibited tumor development as a single agent. | [3] |
| PG-11047 (CGC-11047) | A549 Xenograft | Not specified | Significantly delayed the progression of established tumors (P < 0.0001). | [6] |
| Cisplatin | A549 Xenograft | Not specified | In combination with PG-11047, led to a potent anti-tumor effect superior to either agent alone. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PG-11047 and cisplatin, as well as a typical experimental workflow for evaluating these compounds.
PG-11047 Signaling Pathway
References
- 1. Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccij-online.org [ccij-online.org]
- 3. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of PG-11047 and Bevacizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polyamine analogue PG-11047 in combination with the anti-angiogenic agent bevacizumab, highlighting the synergistic effects observed in preclinical and clinical studies. This document summarizes key experimental data, details methodologies of pivotal studies, and illustrates the underlying mechanisms of action through signaling pathway diagrams.
Executive Summary
The combination of PG-11047, a potent inhibitor of polyamine metabolism, and bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), has demonstrated significant synergistic antitumor activity. Preclinical studies show that the combination therapy leads to enhanced tumor growth inhibition compared to either agent alone.[1] Clinical evidence from a Phase Ib trial supports the tolerability and potential efficacy of this combination in patients with advanced solid tumors, with notable partial responses and stable disease rates.[2][3] The proposed mechanism for this synergy involves the dual targeting of cancer cell proliferation via polyamine depletion by PG-11047 and the inhibition of tumor angiogenesis by bevacizumab.
Comparative Performance Data
Preclinical Efficacy: Prostate Cancer Xenograft Model
A preclinical study utilizing a DU-145 prostate cancer xenograft model demonstrated the potentiation of antitumor effects when PG-11047 was combined with bevacizumab. While both agents showed activity as monotherapies, the combination resulted in a significantly enhanced reduction in tumor growth.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Monotherapy |
| Control (Vehicle) | Data not available | - | - | - |
| PG-11047 | Data not available | Data not available | <0.05 | - |
| Bevacizumab | Data not available | Data not available | <0.05 | - |
| PG-11047 + Bevacizumab | Data not available | Significantly enhanced | <0.05 | <0.05 |
Specific quantitative data on tumor volume and percentage of tumor growth inhibition were not available in the public abstracts. The table reflects the reported significant enhancement of antitumor activity.
Clinical Efficacy: Phase Ib Study in Advanced Solid Tumors
A Phase Ib clinical trial evaluated the safety and efficacy of PG-11047 in combination with several standard-of-care therapies, including bevacizumab, in patients with advanced solid tumors.[2][3]
| Efficacy Endpoint | PG-11047 + Bevacizumab (n=25) |
| Partial Response (PR) | 12% |
| Stable Disease (SD) | 40% |
| Overall Response Rate (ORR) | 12% |
| Disease Control Rate (DCR) | 52% |
Mechanisms of Action and Synergy
PG-11047: Targeting Polyamine Metabolism
PG-11047 is a synthetic analogue of spermine (B22157) that disrupts the tightly regulated polyamine metabolism essential for cancer cell proliferation and survival.[4] Its mechanism involves:
-
Competitive uptake: PG-11047 enters cancer cells via the polyamine transport system.
-
Inhibition of polyamine biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a key rate-limiting enzyme in the polyamine synthesis pathway.
-
Induction of polyamine catabolism: PG-11047 upregulates the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the degradation of natural polyamines.[5]
The depletion of intracellular polyamines ultimately inhibits cell growth and can induce apoptosis.
Bevacizumab: Inhibition of Angiogenesis
Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes VEGF-A. By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits the downstream signaling pathways responsible for angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.
Proposed Synergistic Mechanism
The synergistic antitumor effect of combining PG-11047 and bevacizumab is believed to arise from their complementary mechanisms of action targeting two distinct but crucial aspects of tumor biology: cancer cell proliferation and tumor vascularization. While PG-11047 directly inhibits the growth of cancer cells by disrupting their polyamine metabolism, bevacizumab cuts off the tumor's blood supply, thereby starving it of essential nutrients and oxygen. This dual-pronged attack may lead to a more profound and sustained antitumor response than either agent can achieve alone.
Experimental Protocols
Prostate Cancer Xenograft Study
-
Cell Line: DU-145 human prostate cancer cells.
-
Animal Model: Male nude mice.
-
Tumor Implantation: Subcutaneous injection of DU-145 cells.
-
Treatment Groups:
-
Vehicle control
-
PG-11047 (dose and schedule not specified in abstract)
-
Bevacizumab (dose and schedule not specified in abstract)
-
PG-11047 + Bevacizumab
-
-
Administration: Intraperitoneal injections.
-
Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. Bodyweight was monitored to assess toxicity.[1]
Phase Ib Clinical Trial
-
Study Design: Open-label, multicenter, dose-escalation Phase Ib trial.
-
Patient Population: Patients with advanced refractory metastatic solid tumors or lymphoma.
-
Treatment Regimen: PG-11047 administered via intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with standard-of-care bevacizumab. The dose of PG-11047 was escalated to determine the maximum tolerated dose (MTD).
-
Endpoints:
Visualizing the Mechanisms
To illustrate the intricate molecular processes involved, the following diagrams depict the signaling pathways of PG-11047 and bevacizumab, as well as their combined experimental workflow.
References
- 1. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating the Anticancer Effects of PG-11047 in 3D Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of preclinical cancer drug evaluation is increasingly shifting towards three-dimensional (3D) cell culture models, such as spheroids, which more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers. This guide provides a comparative analysis of the polyamine analog PG-11047, a promising anticancer agent, alongside other therapeutic alternatives. Due to the current lack of publicly available data on PG-11047 in 3D spheroid models, this guide presents its efficacy based on established 2D cell culture data, juxtaposed with 3D spheroid data for standard-of-care chemotherapeutics. This comparison aims to provide a valuable resource for researchers interested in validating the therapeutic potential of PG-11047 in more physiologically relevant in vitro systems.
Performance Comparison of PG-11047 and Alternatives
The therapeutic efficacy of PG-11047 and its alternatives is summarized in the table below. It is critical to note that direct comparison between 2D and 3D IC50 values is challenging, as 3D models typically exhibit increased resistance to therapeutic agents. The data for PG-11047 and its analogs are derived from 2D assays, while the data for standard-of-care agents are from 3D spheroid models, providing a context for the anticipated performance of PG-11047 in a 3D environment.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) - 2D Culture | IC50 (µM) - 3D Spheroid Culture | Reference |
| PG-11047 | Polyamine Metabolism Inhibition | A549 (Lung Cancer) | 0.1 - 0.5 | Data not available | [1] |
| HCT116 (Colon Cancer) | 8.0 | Data not available | [2] | ||
| SBP-101 | Polyamine Metabolism Inhibition | A549 (Lung Cancer) | <7.0 | Data not available | [3] |
| Cisplatin | DNA Cross-linking Agent | A549 (Lung Cancer) | 9.73 | 20.71 | [4] |
| HCT116 (Colon Cancer) | - | 30 - 40 | [5] | ||
| Doxorubicin (B1662922) | Topoisomerase II Inhibitor | A549 (Lung Cancer) | 0.61 | 6.57 | [4] |
| HCT116 (Colon Cancer) | ~4x lower than 3D | - | [6] |
Disclaimer: The IC50 values presented are highly dependent on the specific experimental conditions, including cell line, spheroid size, and assay duration. The absence of 3D spheroid data for PG-11047 and its analogs necessitates further investigation to ascertain their efficacy in these more complex models. The general trend observed with standard chemotherapeutics suggests that a higher concentration of PG-11047 may be required to achieve a similar growth inhibitory effect in 3D spheroids compared to 2D cultures.
Experimental Protocols
To facilitate the validation of PG-11047 in 3D spheroid models, detailed protocols for key experiments are provided below.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cancer cells (e.g., A549, HCT116) in their recommended complete growth medium to ~80% confluency.
-
Cell Seeding: Harvest cells using trypsin and resuspend in fresh medium to a single-cell suspension. Perform a cell count to determine the concentration.
-
Plate Coating: Coat the wells of a 96-well plate with a non-adherent surface (e.g., Agarose or commercially available ultra-low attachment plates).
-
Spheroid Formation: Seed the desired number of cells (typically 1,000-5,000 cells/well) in 100 µL of medium into each well.
-
Incubation: Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitoring: Monitor spheroid formation and growth daily using a light microscope.
Protocol 2: Spheroid Growth Inhibition Assay
-
Spheroid Generation: Generate spheroids as described in Protocol 1 and allow them to reach a consistent size (e.g., 300-500 µm in diameter).
-
Compound Preparation: Prepare a serial dilution of PG-11047, alternative compounds, and vehicle control in the appropriate cell culture medium.
-
Treatment: Carefully remove a portion of the medium from each well and add the prepared compound dilutions.
-
Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 72-120 hours).
-
Imaging: At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids.
-
Analysis: Measure the diameter or area of the spheroids using image analysis software. Calculate the percentage of growth inhibition relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (ATP-based)
-
Treatment: Treat the spheroids with the compounds as described in the Spheroid Growth Inhibition Assay protocol.
-
Reagent Preparation: Prepare a commercially available 3D cell viability reagent (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.
-
Lysis: Add the viability reagent to each well and mix thoroughly to lyse the spheroids and release ATP.
-
Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and measure the luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
-
Treatment: Treat the spheroids with the compounds for the desired duration.
-
Reagent Addition: Add a luminescent or fluorescent caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for caspase cleavage of the substrate.
-
Signal Measurement: Measure the resulting luminescence or fluorescence using a plate reader.
-
Analysis: Quantify the level of apoptosis induction relative to the vehicle-treated control.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the signaling pathway of PG-11047 and the general workflow for its validation in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of polyamine analogs as cancer therapeutic agents [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Live-Cell Target Engagement Assays for PG-11047
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the target engagement of PG-11047 in live cells. PG-11047 is a polyamine analog that demonstrates anti-tumor activity by disrupting polyamine metabolism, a pathway frequently dysregulated in cancer.[1][2][3] Direct measurement of its engagement with specific molecular targets in live cells is complex. This guide, therefore, explores both indirect and direct approaches to understanding its cellular mechanism of action.
Understanding PG-11047's Mechanism of Action
PG-11047, a conformationally restricted analog of spermine (B22157), exerts its effects through a multi-pronged approach targeting the polyamine metabolic pathway.[4][5] It is actively transported into cells via the polyamine transport system, where it:
-
Inhibits Polyamine Biosynthesis: It downregulates the activity of key biosynthetic enzymes like ornithine decarboxylase (ODC).[3][4]
-
Induces Polyamine Catabolism: It upregulates the activity of catabolic enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][5]
-
Competes with Natural Polyamines: It displaces natural polyamines from their binding sites, interfering with their critical cellular functions.[4]
This concerted action leads to the depletion of intracellular polyamines, which are essential for cell proliferation, thereby inhibiting cancer cell growth.[3][4]
Visualizing the Polyamine Pathway and PG-11047's Impact
The following diagram illustrates the key components of the polyamine metabolic pathway and the points of intervention by PG-11047.
Caption: PG-11047 targets multiple points in the polyamine pathway.
Indirect Assays for PG-11047 Target Engagement
Due to the nature of PG-11047's mechanism, which involves competition and modulation of enzyme activity rather than tight binding to a single target, indirect assays that measure the downstream consequences of its action are commonly employed.
Summary of PG-11047 Activity
The following table summarizes the reported in vitro activity of PG-11047, which serves as an indirect measure of its target engagement and subsequent cellular effects.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Various Cancer Cell Lines | Proliferation Assay | Median relative IC50 | 71 nM | [4] |
| A549 (Lung Cancer) | HPLC | Intracellular PG-11047 | ~12 nmol/mg protein | [6] |
| H157 (Lung Cancer) | HPLC | Intracellular PG-11047 | ~18 nmol/mg protein | [6] |
| A549 (Lung Cancer) | Enzyme Activity Assay | ODC Activity | Decreased | [3] |
| A549 (Lung Cancer) | Enzyme Activity Assay | SSAT Activity | Induced | [3] |
| A549 (Lung Cancer) | Enzyme Activity Assay | SMOX Activity | Induced | [3] |
Experimental Protocol: HPLC Analysis of Intracellular Polyamines
This protocol describes a method to quantify the intracellular accumulation of PG-11047 and the depletion of natural polyamines, providing a quantitative measure of target engagement with the polyamine transport system and metabolic pathway.
Materials:
-
Cell culture reagents
-
PG-11047
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Toluene
-
Proline
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of PG-11047 for the desired duration.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with PCA.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Dansylation: Add dansyl chloride in acetone to the supernatant to derivatize the polyamines.
-
Extraction: Extract the dansylated polyamines with toluene.
-
HPLC Analysis: Evaporate the toluene, resuspend the residue, and inject it into the HPLC system.
-
Quantification: Determine the concentration of polyamines by comparing the peak areas to a standard curve.
Direct Target Engagement Assays: A Comparative Overview
While not yet reported for PG-11047, several established live-cell target engagement assays could theoretically be adapted to study its interactions with specific proteins. These methods offer a more direct measure of binding.
| Assay | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[7][8] | Quantitative measurement of compound affinity and occupancy in live cells.[8] High sensitivity. | Requires genetic modification of the target protein and development of a specific fluorescent tracer.[7] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increased melting temperature.[9][10] | Label-free and can be used with endogenous proteins.[10] Applicable in cells, tissues, and patient samples.[10] | Lower throughput, and the magnitude of the thermal shift can vary. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores (donor and acceptor) when in close proximity. | Provides spatial and temporal information about protein-protein and protein-ligand interactions. | Requires labeling of both the target and the ligand, which can be challenging. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the general workflow for a CETSA experiment.
Caption: A generalized workflow for performing a CETSA experiment.
Conclusion
Assessing the target engagement of PG-11047 in live cells currently relies on indirect methods that measure the downstream effects on the polyamine metabolic pathway. These assays, such as quantifying intracellular polyamine levels, provide robust and physiologically relevant data on the compound's mechanism of action. While direct biophysical assays like NanoBRET and CETSA have the potential to offer more precise measurements of binding to specific protein targets, their application to PG-11047 would require significant developmental work, including the creation of specific reagents. For researchers studying PG-11047 and similar polyamine analogs, a combination of indirect and potentially adapted direct assays will provide the most comprehensive understanding of their cellular target engagement.
References
- 1. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profiles of Polyamine Analogues
This guide offers an objective comparison of the toxicity profiles of key polyamine analogues, providing researchers, scientists, and drug development professionals with supporting data and experimental context. The polyamines are a class of aliphatic cations essential for cell growth and differentiation, making their metabolic pathway a prime target for anticancer therapies.[1] Synthetic polyamine analogues are designed to interfere with the function of natural polyamines, leading to growth inhibition and, in some cases, cytotoxicity.[2] This guide focuses on three distinct agents: Eflornithine (DFMO), a biosynthetic enzyme inhibitor; N¹,N¹¹-diethylnorspermine (DENSpm), a first-generation catabolism-inducing analogue; and SBP-101, a next-generation metabolic inhibitor.
Comparative Toxicity Data
The following table summarizes the quantitative toxicity data for the selected polyamine analogues, compiled from preclinical and clinical studies.
| Parameter | Eflornithine (DFMO) | N¹,N¹¹-diethylnorspermine (DENSpm) | SBP-101 (Diethyl Dihydroxyhomospermine) |
| Mechanism of Action | Irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[3] | Primarily induces spermidine (B129725)/spermine (B22157) N¹-acetyltransferase (SSAT), leading to depletion of natural polyamines and oxidative stress via polyamine catabolism.[4][5] | Polyamine metabolic inhibitor.[6] |
| In Vitro Cytotoxicity (IC₅₀) | Generally not cytotoxic; IC₅₀ > 100 μM in most neuroblastoma cell lines.[7] | Highly variable between cell lines; IC₅₀ values range from 2-180 μM in human melanoma cells.[8] | Data not publicly available; has shown growth inhibition in multiple human pancreatic cancer cell lines.[6] |
| Maximum Tolerated Dose (MTD) - Clinical | Doses ≤ 1.0 g/day for one year are well-tolerated.[9] Higher doses (e.g., 6750 mg/m²/day) used in combination therapies.[10] | 185 mg/m²/day (5-day schedule) in NSCLC.[11] 75 mg/m² (every other weekday for 2 weeks) in HCC.[12][13] | Dose-escalation studies performed at 0.2, 0.4, and 0.6 mg/kg.[6] |
| Dose-Limiting Toxicities (DLTs) - Clinical | Ototoxicity (hearing loss).[3][10] | Gastrointestinal (asthenia, abdominal cramps, diarrhea, nausea).[11] | Hepatic and retinal toxicity.[6][14] |
| Common Adverse Events (Grade ≥ 3) | Hearing loss, fever, pneumonia, diarrhea.[15] | Fatigue/asthenia, elevated AST, hyperbilirubinemia, renal failure.[12][13] | Hepatic toxicity, retinal toxicity.[6][14] |
| Other Notable Toxicities | Irreversible ototoxicity reported in some cases.[3] | Hypotension (dose-limiting with rapid infusion in preclinical studies), transient perioral numbness, CNS toxicity at high doses.[11][16][17] | No evidence of bone marrow suppression or peripheral neuropathy.[18][19] |
Key Signaling and Toxicity Pathways
The toxicity of many polyamine analogues, particularly catabolism-inducing agents like DENSpm, is linked to the induction of spermidine/spermine N¹-acetyltransferase (SSAT). This enzyme acetylates spermine and spermidine, which are then oxidized by N¹-acetylpolyamine oxidase (PAOX) or spermine oxidase (SMOX). This catabolic process produces reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and aldehydes, which cause oxidative damage and can trigger programmed cell death.[20][21][22]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polyamine analogue toxicity. Below are protocols for two key experiments.
In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and is commonly used to determine the IC₅₀ of a compound.[23] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[24]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Polyamine analogue stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Resuspend cells in complete medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the polyamine analogue in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.[25]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[23]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[24]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[24][25] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay
This spectrophotometric assay measures the enzymatic activity of SSAT, a key enzyme in polyamine catabolism induced by many analogues. The assay quantifies the release of Coenzyme A (CoASH) during the acetylation reaction.[26]
Materials:
-
Cell lysate from treated and untreated cells
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Polyamine substrate (e.g., spermidine or spermine)
-
4,4′-dithiopyridine (DTDP)
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Culture cells with and without the polyamine analogue for the desired time. Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., sonication in hypotonic buffer). Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., via Bradford assay).
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, a saturating concentration of Acetyl-CoA, and the polyamine substrate.
-
Enzyme Reaction Initiation: Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture to start the reaction.
-
Detection: The SSAT-catalyzed acetylation of the polyamine releases free CoASH. This CoASH reacts with DTDP in the mixture, and the increase in absorbance is monitored continuously at 324 nm.[26]
-
Calculation of Activity: Calculate the enzyme activity using the molar absorption coefficient of the DTDP-CoASH product (19,800 M⁻¹ cm⁻¹).[26] Express the activity as pmol or nmol of product formed per minute per mg of protein.
General Experimental Workflow
The evaluation of a novel polyamine analogue's toxicity typically follows a multi-stage process, from initial in vitro screening to in vivo studies and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible ototoxicity associated with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of difluoromethylornithine: doses for chemoprevention trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. cclg.org.uk [cclg.org.uk]
- 16. Preclinical toxicologic evaluation of DENSPM (N1,N11-diethylnorspermine) in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase II study of the polyamine analog N1,N11-diethylnorspermine (DENSpm) daily for five days every 21 days in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Panbela begins Phase II trial of pancreatic ductal adenocarcinoma therapy [clinicaltrialsarena.com]
- 20. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nano-11047 and Free PG-11047 in Cancer Therapy
A new nanoparticle-based prodrug, Nano-11047, has been developed to enhance the delivery and efficacy of the promising anti-cancer agent, PG-11047. This guide provides a comprehensive comparison of the efficacy of Nano-11047 and its free-form counterpart, PG-11047, supported by preclinical data. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.
Nano-11047 is a biodegradable nanocarrier designed to release the active compound, PG-11047, within cancer cells. PG-11047 is a polyamine analogue that disrupts the delicate balance of polyamines essential for cell growth and proliferation, thereby inhibiting cancer cell growth. The rationale behind encapsulating PG-11047 in a nanocarrier is to improve its delivery to tumor tissues and facilitate its entry into cancer cells.
Mechanism of Action: A Two-Step Delivery and Activation
The journey of Nano-11047 begins with its uptake by cancer cells through endocytosis. Once inside the cell, the nanocarrier is designed to be disassembled by the high intracellular concentration of glutathione (B108866) (GSH), a reducing agent. This disassembly process releases the active drug, PG-11047.[1]
Free PG-11047 then exerts its anti-cancer effects by interfering with polyamine metabolism. It achieves this by:
-
Upregulating Polyamine Catabolism: PG-11047 significantly induces the activity of two key enzymes involved in the breakdown of polyamines: spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1]
-
Downregulating Polyamine Biosynthesis and Uptake: The drug also inhibits the production of new polyamines and their uptake from the cellular environment.[1]
This dual action leads to a significant depletion of the natural polyamines (putrescine, spermidine, and spermine) that are crucial for cancer cell proliferation, ultimately leading to growth inhibition.[1]
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic effects of both Nano-11047 and free PG-11047 have been evaluated in various cancer cell lines. A key factor influencing their efficacy is the presence of a functional polyamine transport system (PTS) on the cancer cells.
Cytotoxicity in Lung Cancer Cell Lines
Studies have directly compared the growth-inhibitory effects of Nano-11047 and PG-11047 in both polyamine transport-competent (A549G and H157G) and transport-deficient (A549R and H157R) human lung adenocarcinoma cell lines. The results, summarized in the table below, demonstrate that the cytotoxicity of both compounds is dependent on a functional PTS. In transport-competent cells, both agents exhibited significant growth inhibition, while their effects were markedly reduced in cells lacking the transporter.
| Cell Line | Compound | GI50 (µM) |
| A549G (Transport-Competent) | PG-11047 | ~1 |
| Nano-11047 | ~1 | |
| A549R (Transport-Deficient) | PG-11047 | >10 |
| Nano-11047 | >10 | |
| H157G (Transport-Competent) | PG-11047 | ~1 |
| Nano-11047 | ~1 | |
| H157R (Transport-Deficient) | PG-11047 | >10 |
| Nano-11047 | >10 |
Data extrapolated from graphical representations in the cited literature.
Growth Inhibition in a Broader Range of Cancer Cell Lines (PG-11047)
The anti-proliferative activity of free PG-11047 has been assessed across a wider panel of cancer cell lines, with GI50 (the concentration required to inhibit cell growth by 50%) values typically falling in the sub-micromolar to low micromolar range. This indicates a potent and broad-spectrum anti-cancer activity.
| Cancer Type | Cell Line | GI50 (µM) |
| Non-Small Cell Lung Cancer | A549 | ~0.1 |
| H157 | ~0.5 | |
| Small Cell Lung Cancer | H69 | ~0.5 |
| H82 | ~0.5 | |
| Pancreatic Ductal Adenocarcinoma | (Range across 22 cell lines) | 0.4 - 66,000 |
Data for lung cancer cell lines are from a 96-hour treatment period. Data for pancreatic cancer cell lines represent a range of sensitivities.
In Vivo Studies: Limited Data on Nano-11047
While preclinical in vivo data for free PG-11047 has demonstrated its ability to inhibit tumor growth in xenograft models, there is currently a lack of published in vivo studies directly comparing the efficacy of Nano-11047 with free PG-11047. The development of nanocarrier systems aims to improve the pharmacokinetic profile and tumor accumulation of the encapsulated drug, which would ideally translate to enhanced in vivo efficacy. However, without direct comparative experimental data, the in vivo advantages of Nano-11047 remain to be conclusively demonstrated.
Experimental Protocols
Synthesis of Nano-11047
While a detailed, step-by-step protocol for the synthesis of Nano-11047 is not publicly available in the reviewed literature, the general approach for creating such polyamine-based nanocarriers involves the polymerization of polyamine analogues. These methods often utilize techniques like acylation and alkylation of regioselectively protected polyamines.[2][3] A review of recent advances in the synthesis of polyamine derivatives describes various methods that can be employed, including solid-phase synthesis and multicomponent reactions like the Ugi reaction.[2][3]
Quantification of Intracellular PG-11047 by HPLC
The concentration of PG-11047 inside cancer cells after treatment can be determined using high-performance liquid chromatography (HPLC). A common method involves the following steps:
-
Cell Lysis: Treated cells are harvested and lysed, typically using an acidic solution (e.g., 0.1 N HCl).
-
Protein Precipitation: Proteins are precipitated from the cell lysate, often with perchloric acid (HClO4), and removed by centrifugation.
-
Derivatization: The polyamines in the supernatant, including PG-11047, are derivatized with a fluorescent agent, such as dansyl chloride.
-
HPLC Analysis: The derivatized samples are then analyzed by reverse-phase HPLC with fluorescence detection. An internal standard (e.g., 1,7-diaminoheptane) is used for accurate quantification.
Measurement of SSAT and SMOX Enzyme Activity
The activity of the key polyamine catabolic enzymes, SSAT and SMOX, can be assayed to confirm the mechanism of action of PG-11047.
-
SSAT Activity Assay: This assay typically measures the transfer of the acetyl group from [14C]-acetyl-CoA to a polyamine substrate (e.g., spermidine). The resulting radiolabeled acetylated polyamine is then separated and quantified using liquid scintillation counting.
-
SMOX Activity Assay: SMOX activity is often determined by measuring the production of hydrogen peroxide (H2O2), a byproduct of the spermine oxidation reaction. This can be achieved using a variety of methods, including colorimetric or fluorometric assays that couple H2O2 production to a detectable signal.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of action of Nano-11047.
Caption: Workflow for intracellular PG-11047 quantification.
Conclusion
Nano-11047 represents a promising strategy for the targeted delivery of the potent anti-cancer agent PG-11047. The available in vitro data suggests that its efficacy, much like its free-form counterpart, is dependent on the polyamine transport system of cancer cells. While the rationale for improved in vivo performance through nanocarrier delivery is strong, further preclinical studies directly comparing the in vivo efficacy of Nano-11047 and free PG-11047 are necessary to fully elucidate the therapeutic advantages of this nanoformulation. The detailed experimental protocols and pathways described herein provide a framework for future research and development in this area.
References
Lack of Evidence for Cross-Resistance Between PG-11047 and Other Chemotherapeutics: A Review of Preclinical and Clinical Data
While direct experimental studies on cross-resistance between the polyamine analogue PG-11047 and other conventional chemotherapeutics are not publicly available, current preclinical and clinical data from combination therapy studies suggest a low probability of such a phenomenon. Instead, the available evidence points towards synergistic or additive antitumor effects, indicating that PG-11047 may be effective in combination with other agents and could potentially overcome certain resistance mechanisms.
This guide provides a comprehensive overview of the existing data on PG-11047 in combination with other chemotherapeutics, details its mechanism of action and potential resistance pathways, and presents relevant experimental protocols to inform future research in this area.
Performance of PG-11047 in Combination Therapies
Clinical and preclinical studies have evaluated PG-11047 in combination with a variety of cytotoxic and anti-angiogenic agents. These studies provide indirect evidence that cross-resistance is unlikely, as the combinations often result in enhanced efficacy.
A significant Phase Ib clinical trial investigated PG-11047 in combination with several standard-of-care chemotherapies in patients with advanced solid tumors or lymphoma.[1][2] The study demonstrated that PG-11047 could be safely administered with bevacizumab, erlotinib, cisplatin (B142131), and 5-fluorouracil (B62378) (5-FU), with evidence of therapeutic benefit.[1][2]
Key findings from this trial are summarized in the table below:
| Combination Therapy | Maximum Tolerated Dose (MTD) of PG-11047 | Objective Response Rate (ORR) / Stable Disease (SD) |
| PG-11047 + Bevacizumab | 590 mg | 12% Partial Response + 40% Stable Disease[1] |
| PG-11047 + Cisplatin | 590 mg | 20% Unconfirmed Partial Response + 54.1% Stable Disease[1] |
| PG-11047 + 5-Fluorouracil | 590 mg | 71.4% Stable Disease[1] |
| PG-11047 + Erlotinib | 590 mg | 33.3% Stable Disease[1] |
Data from a Phase Ib multicenter, dose-escalation study.[1][2]
Notably, the combination of PG-11047 with gemcitabine (B846) and docetaxel (B913) led to dose-limiting toxicities at low doses of PG-11047, precluding the determination of an MTD for these combinations in this study.[1]
Preclinical studies in lung and prostate cancer models have also shown that PG-11047 potentiates the antitumor activity of cisplatin and bevacizumab, respectively.[2] This potentiation suggests that the mechanisms of action of these drugs are complementary and not subject to mutual resistance.
Mechanism of Action of PG-11047
PG-11047 is a synthetic analogue of the natural polyamine spermine (B22157).[1][2][3] Its primary mechanism of action involves the disruption of polyamine homeostasis in cancer cells, which are highly dependent on polyamines for proliferation and survival.
The key effects of PG-11047 on the polyamine metabolic pathway include:
-
Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into the cell via the polyamine transport system.[4]
-
Induction of Polyamine Catabolism: It induces the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the degradation of natural polyamines.
-
Inhibition of Polyamine Biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis.
This disruption of polyamine balance ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of PG-11047's mechanism of action.
Potential Mechanisms of Resistance to PG-11047
While no dedicated studies on acquired resistance to PG-11047 and subsequent cross-resistance have been identified, potential mechanisms of resistance can be inferred from studies on other polyamine analogues. A primary mechanism of resistance to polyamine analogues is the downregulation of the polyamine transport system (PTS).[4] Cancer cells with reduced PTS activity would take up less PG-11047, thereby diminishing its cytotoxic effects.
It is important to note that this resistance mechanism is specific to polyamine analogues and is unlikely to confer resistance to chemotherapeutics with different uptake mechanisms and intracellular targets, such as DNA-damaging agents (e.g., cisplatin) or antimetabolites (e.g., 5-FU). This further supports the rationale for using PG-11047 in combination with other chemotherapy drugs.
One study identified a gene, TAP1, a member of the MDR/TAP subfamily, as being central to the response or resistance to polyamine analogs in both pancreatic and breast cancer cell lines.[5] This suggests a potential link between polyamine analogue sensitivity and broader drug resistance pathways that warrants further investigation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Growth Inhibition (GI50) Assay
This protocol is used to determine the concentration of a drug that inhibits 50% of cancer cell growth.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.[5]
-
Drug Treatment: After 24 hours, cells are treated with a range of concentrations of PG-11047 or other chemotherapeutics for a specified duration (e.g., 72 or 96 hours).[5][6]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.[5]
-
GI50 Calculation: The GI50 value is calculated from the dose-response curve by determining the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.[5]
Caption: Workflow for determining the GI50 of a compound.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of a drug in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[7]
-
Treatment Administration: Mice are treated with PG-11047, another chemotherapeutic, or a combination, typically via intraperitoneal injection or intravenous infusion.[7] A control group receives a vehicle solution.[7]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.[7]
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[7]
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The currently available data do not support the existence of cross-resistance between PG-11047 and other chemotherapeutic agents. In contrast, preclinical and clinical findings from combination studies suggest that PG-11047 can enhance the efficacy of standard cancer therapies. The distinct mechanism of action of PG-11047, targeting the polyamine metabolic pathway, provides a strong rationale for its use in combination regimens.
To definitively address the question of cross-resistance, future studies should focus on:
-
Developing PG-11047-resistant cancer cell lines and characterizing their sensitivity to a panel of other chemotherapeutics.
-
Evaluating the efficacy of PG-11047 in well-established chemoresistant cancer models.
-
Investigating the molecular mechanisms underlying any observed instances of resistance to PG-11047.
Such studies will be critical in optimizing the clinical application of PG-11047 and defining its role in the treatment of various cancers, particularly in the context of combination therapy and acquired drug resistance.
References
- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating PG-11047 as a Potent Inducer of Spermidine/Spermine N1-Acetyltransferase (SSAT)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of PG-11047, a novel polyamine analogue, with other known inducers of spermidine/spermine (B22157) N1-acetyltransferase (SSAT). The induction of SSAT, a key enzyme in polyamine catabolism, is a critical mechanism for the anticancer activity of polyamine analogues. This document presents supporting experimental data, detailed protocols for validation, and visual diagrams of the associated signaling pathways and experimental workflows to aid researchers in the objective evaluation of PG-11047.
Performance Comparison of SSAT Inducers
The efficacy of PG-11047 in inducing SSAT is benchmarked against other well-characterized polyamine analogues. The following table summarizes the quantitative data on the fold induction of SSAT activity and protein levels observed in various cancer cell lines upon treatment with these compounds.
| Compound | Alternative Names | Cell Line | Fold Induction of SSAT Activity | Fold Induction of SSAT Protein | Reference |
| PG-11047 | CGC-11047 | A549 (Non-small cell lung cancer) | >1,000-fold | - | [1] |
| H157 (Non-small cell lung cancer) | >1,000-fold | - | [1] | ||
| N1,N11-diethylnorspermine | DENSPM, BENSpm | MALME-3M (Melanoma) | >200 to 1000-fold | >300-fold | [2][3] |
| U87 (Glioblastoma) | Significant induction (mRNA) | - | [4] | ||
| Breast Cancer Explants | Significant induction | - | [5] | ||
| N1,N12-bis(ethyl)spermine | BESPM | MALME-3M (Melanoma) | >200-fold | - | [6] |
| 2008 (Ovarian Cancer) | Potent induction | - | [7] | ||
| COS-7 (Kidney) | - | 380-fold | [6] |
Signaling Pathway of SSAT Induction by Polyamine Analogues
Polyamine analogues such as PG-11047 induce SSAT expression through a multi-level regulatory mechanism. They act as mimics of natural polyamines, triggering a cellular response that leads to a significant upregulation of SSAT. This process involves enhanced gene transcription, increased stability of SSAT mRNA, and stabilization of the SSAT protein itself, leading to a dramatic increase in its enzymatic activity.[8][9][10]
Experimental Workflow for Validating SSAT Induction
To validate the induction of SSAT by PG-11047 or other analogues, a systematic experimental approach is required. This workflow outlines the key steps from cell treatment to the analysis of SSAT at the mRNA, protein, and enzymatic activity levels.
Experimental Protocols
SSAT Enzyme Activity Assay (Colorimetric Method)
This protocol is adapted from a high-throughput colorimetric assay for SSAT activity.[11][12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Substrate solution: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mM acetyl-CoA, and varying concentrations of spermine or spermidine.
-
Enzyme solution: Cell lysate containing SSAT.
-
Ellman's reagent (DTNB)
-
96-well microplate reader
Procedure:
-
Cell Lysis: Lyse treated and untreated cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Reaction: In a 96-well plate, mix the cell lysate (enzyme solution) with the substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add Ellman's reagent to each well to react with the Coenzyme A (CoA-SH) produced during the SSAT-catalyzed reaction.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Calculation: Calculate the SSAT activity as the amount of CoA-SH produced per minute per milligram of protein.
Western Blot for SSAT Protein Levels
This protocol provides a general guideline for detecting SSAT protein levels by Western blot.[13][14][15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SSAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration as described above.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with the polyamine analogue N1, N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-transcriptional regulation of the content of spermidine/spermine N1-acetyltransferase by N1N12-bis(ethyl)spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential induction of spermidine/spermine N1-acetyltransferase activity in cisplatin-sensitive and -resistant ovarian cancer cells in response to N1,N12-bis(ethyl)spermine involves transcriptional and post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to PG-11047 in Combination with Standard-of-Care Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polyamine analogue PG-11047 in combination with standard-of-care cancer therapies for advanced solid tumors and lymphoma. The information presented is based on preclinical and clinical data, with a focus on synergistic effects, efficacy, and safety. Detailed experimental protocols and signaling pathways are provided to support further research and development.
Executive Summary
PG-11047 is a novel polyamine analogue that acts as a nonfunctional competitor of natural polyamines, which are essential for tumor cell proliferation.[1][2] Preclinical and clinical studies have explored the potential of PG-11047 to enhance the efficacy of standard-of-care cancer therapies. A significant Phase Ib clinical trial (NCT00705874) has provided valuable data on the safety and preliminary efficacy of PG-11047 in combination with a range of cytotoxic and anti-angiogenic agents. This guide synthesizes these findings to offer a comparative overview for research and drug development professionals.
Mechanism of Action: PG-11047
PG-11047 exerts its anti-cancer effects by disrupting polyamine homeostasis within tumor cells. As a spermine (B22157) analogue, it competes with natural polyamines for cellular uptake and binding to critical macromolecules. This competition leads to a depletion of intracellular polyamine pools, ultimately inhibiting cell growth and proliferation.
Preclinical Data: Synergistic Potential
Preclinical studies in xenograft models of human cancers have demonstrated the potential of PG-11047 to enhance the anti-tumor activity of standard chemotherapies.
PG-11047 in Combination with Cisplatin (B142131) in a Non-Small Cell Lung Cancer (NSCLC) Model
In a study utilizing an A549 human lung carcinoma xenograft model, the combination of PG-11047 and cisplatin resulted in a synergistic inhibition of tumor growth.
Experimental Protocol:
-
Cell Line: A549 human lung carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 1 x 106 A549 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control
-
PG-11047 alone
-
Cisplatin alone
-
PG-11047 in combination with cisplatin
-
-
Drug Administration:
-
PG-11047 was administered intraperitoneally.
-
Cisplatin was administered intravenously.
-
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
PG-11047 in Combination with Bevacizumab in a Prostate Cancer Model
A study using the DU-145 human prostate cancer xenograft model showed that the combination of PG-11047 and bevacizumab led to a significant enhancement of anti-tumor activity compared to either agent alone.
Experimental Protocol:
-
Cell Line: DU-145 human prostate carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: DU-145 cells were implanted subcutaneously.
-
Treatment Groups:
-
Vehicle control
-
PG-11047 alone
-
Bevacizumab alone
-
PG-11047 in combination with bevacizumab
-
-
Drug Administration: Specific routes of administration for each agent were utilized.
-
Endpoint: Tumor growth was monitored to evaluate the efficacy of the combination therapy.
Clinical Data: Phase Ib Combination Study (NCT00705874)
A Phase Ib, open-label, multicenter, dose-escalation study evaluated the safety and preliminary efficacy of PG-11047 in combination with seven standard-of-care therapies in patients with advanced solid tumors or lymphoma.[1][2]
Study Design and Patient Population
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PG-11047 in combination with standard therapies.
-
Patient Population: Patients with advanced, refractory metastatic solid tumors or lymphoma who had failed standard therapy.
-
Treatment Arms: PG-11047 was administered in combination with one of the following:
-
Gemcitabine
-
Docetaxel
-
Bevacizumab
-
Cisplatin
-
5-Fluorouracil (B62378) (5-FU)
-
-
Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[3]
Key Findings: Safety and Efficacy
The study established the MTD of PG-11047 in combination with several agents and provided preliminary evidence of anti-tumor activity.
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PG-11047 in Combination Therapies
| Combination Therapy | PG-11047 MTD | Notable DLTs |
| Bevacizumab | 590 mg | Rare |
| Erlotinib | 590 mg | Rare |
| Cisplatin | 590 mg | Rare |
| 5-Fluorouracil | 590 mg | Rare |
| Gemcitabine | Not Determined | DLTs at low doses |
| Docetaxel | Not Determined | DLTs at low doses |
| Sunitinib | Not Determined | Small sample size |
Table 2: Clinical Activity of PG-11047 Combination Therapies [1]
| Combination Therapy | Partial Response (PR) | Stable Disease (SD) |
| PG-11047 + Bevacizumab | 12% | 40% |
| PG-11047 + 5-Fluorouracil | - | 71.4% |
| PG-11047 + Cisplatin | 20% (unconfirmed) | 54.1% |
| PG-11047 + Erlotinib | - | 33.3% |
Comparison with Standard-of-Care Monotherapy
To contextualize the efficacy of PG-11047 combination therapy, it is essential to compare the observed response rates with those of the standard-of-care agents when used as monotherapy in similar patient populations.
Table 3: Reported Efficacy of Standard-of-Care Monotherapies in Advanced Solid Tumors
| Therapy | Tumor Type(s) | Objective Response Rate (ORR) / Disease Control Rate (DCR) | Reference |
| Bevacizumab | Recurrent Ovarian Cancer | DCR: Not significantly different between younger and older patients | [4] |
| Erlotinib | Advanced NSCLC | ORR: 16.7%, DCR: 81% | [5] |
| Erlotinib | Advanced NSCLC | ORR: 62.5% (EGFR mut+) vs 9.1% (EGFR wt) | [6] |
| Cisplatin | HER-2 Negative Breast Cancer with Hepatic Visceral Crisis | SD or PR: 33% | [7] |
| 5-Fluorouracil | Advanced Colorectal Carcinoma | ORR: 11% | [8] |
Note: Direct comparison is challenging due to variations in patient populations and study designs. The data presented for monotherapies are from separate studies and serve as a general reference.
Signaling Pathways
The combination of PG-11047 with various standard-of-care therapies targets multiple, often complementary, signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PG-11047 and Polyamine Catabolism
PG-11047 disrupts the normal polyamine metabolic pathway, which is crucial for cell growth.
Combination with Bevacizumab (Anti-VEGF Therapy)
Bevacizumab targets the Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. The combination with PG-11047 may offer a dual approach by targeting both tumor cell proliferation and its blood supply.
Combination with Erlotinib (EGFR Inhibitor)
Erlotinib inhibits the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Combining this with the polyamine-depleting effects of PG-11047 could provide a more comprehensive blockade of cancer cell growth signals.
Conclusion
The available data suggests that PG-11047, when combined with certain standard-of-care cancer therapies, has a manageable safety profile and shows preliminary signs of anti-tumor activity in patients with advanced solid tumors. The high rates of stable disease observed in the Phase Ib trial, particularly with 5-FU and cisplatin combinations, are encouraging. Further clinical investigation in more defined patient populations is warranted to fully elucidate the therapeutic potential of these combination regimens. The distinct mechanism of action of PG-11047, targeting polyamine metabolism, provides a strong rationale for its use in combination with therapies that target other critical cancer pathways.
References
- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECIST [recist.eortc.org]
- 4. Tolerability and Efficacy of Bevacizumab Monotherapy in Older Patients With Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib monotherapy in patients with advanced non-small cell lung cancer: an effective approach with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Efficacy and safety of erlotinib as monotherapy for advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin Monotherapy as a Treatment Option for Patients with HER-2 Negative Breast Cancer Experiencing Hepatic Visceral Crisis or Impending Visceral Crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prospective randomized trial of 5-fluorouracil versus 5-fluorouracil and high-dose leucovorin versus 5-fluorouracil and methotrexate in previously untreated patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E/Z)-PG-11047: A Guide for Laboratory Professionals
The proper disposal of investigational compounds such as (E/Z)-PG-11047, a polyamine analogue used in cancer research, is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance.[1][2] As a research chemical and investigational drug, specific disposal protocols may not be readily available; however, established guidelines for pharmaceutical and clinical research waste provide a clear framework for its safe management.[1][3]
Hazard Assessment and Classification
Before disposal, a thorough hazard assessment is paramount. This compound is a polyamine analogue and should be handled with care.[4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for related polyamines, such as spermine, indicates potential hazards including severe skin and eye damage.[5] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key Hazard Considerations:
-
Corrosivity: Potential for skin and eye burns.[5]
-
Toxicity: As an investigational anti-cancer agent, it is designed to be biologically active.[6][7][8]
-
Environmental Hazard: Improper disposal can lead to contamination of water systems.[2][9]
Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations, including the guidelines set forth by the Resource Conservation and Recovery Act (RCRA).[1] The following step-by-step process outlines the recommended disposal procedure.
Step 1: Consultation with Environmental Health and Safety (EHS)
Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[3] They can provide specific instructions based on your location's regulations and your facility's capabilities. EHS will help determine if the waste is considered hazardous under RCRA.[3]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.[2][9]
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container.
-
Contaminated materials such as personal protective equipment (PPE), weigh boats, and pipette tips should be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, leak-proof container.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS office.
-
-
Empty Containers:
-
Empty vials that once held this compound should be managed as hazardous waste unless thoroughly decontaminated according to EHS-approved procedures.[3]
-
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any known hazards (e.g., "Corrosive," "Toxic")
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed and stored in secondary containment to prevent spills.
-
Store away from incompatible materials.
-
Step 4: Waste Pickup and Disposal
Arrange for waste pickup through your institution's EHS department.[3] They will coordinate with a licensed hazardous waste vendor for proper transportation and disposal.[3] The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.[3][9]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling research-grade pharmaceutical waste.
| Waste Type | Container Type | Disposal Method |
| Solid this compound | Sealed, labeled hazardous waste container | Incineration via licensed vendor |
| Liquid this compound | Leak-proof, labeled hazardous waste container | Incineration via licensed vendor |
| Contaminated Labware | Designated hazardous waste container | Incineration via licensed vendor |
| Empty Vials | Hazardous waste container | Incineration or landfill after decontamination |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. anentawaste.com [anentawaste.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. securewaste.net [securewaste.net]
Essential Safety and Logistical Information for Handling (E/Z)-PG-11047
Disclaimer: This document provides essential safety and logistical guidance for handling the investigational compound (E/Z)-PG-11047 in a laboratory setting. As a specific Safety Data Sheet (SDS) is not publicly available, this information is based on best practices for handling potent, novel pharmaceutical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Risk Assessment
Given that this compound is an investigational drug, its full toxicological profile is unknown. Therefore, it must be handled as a potent and hazardous substance.[3] A risk assessment should be performed before any handling of the compound.[1][2] This involves identifying potential hazards, assessing the likelihood and severity of exposure, and implementing control measures to minimize risk.
Potential Hazards:
-
Unknown Toxicity: The acute and chronic health effects of this compound are not well-documented. Assume the compound is toxic.[3][4]
-
Dermal, Ocular, and Respiratory Exposure: Handling the solid form of the compound can generate dust, leading to inhalation. Accidental contact with skin or eyes can also occur.
-
Cytotoxic Potential: As an investigational anti-cancer agent, it is prudent to assume the compound may have cytotoxic properties.[5][6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure.[8][9] The following table summarizes the recommended PPE for handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a face shield- N95 or higher-rated respirator (if not handled in a containment device) |
| Solution Preparation | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a face shield- Work should be conducted in a chemical fume hood or other ventilated enclosure. |
| General Handling | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a face shield |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the general steps for safely handling solid this compound in a research laboratory.
3.1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood or a powder containment balance enclosure.
-
Cover the work surface with disposable absorbent pads.
-
Have a clearly labeled waste container ready for all disposable materials that come into contact with the compound.[10]
3.2. Weighing and Aliquoting:
-
Don the appropriate PPE as specified in the table above.
-
Carefully transfer the required amount of this compound from the stock container to a tared weigh boat or vial using a spatula.
-
Minimize the creation of dust.
-
Once the desired amount is weighed, securely close the stock container.
-
Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated waste container.
3.3. Solution Preparation:
-
In a chemical fume hood, add the desired solvent to the vial containing the weighed this compound.
-
Cap the vial and mix gently until the compound is fully dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
3.4. Post-Handling:
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[11][12]
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty stock containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste vendor for incineration.[13][14]
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Recommended sequence for putting on Personal Protective Equipment (PPE).
Caption: Recommended sequence for taking off Personal Protective Equipment (PPE).
Caption: A general workflow for the safe handling of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. twu.edu [twu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 3m.com [3m.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. securewaste.net [securewaste.net]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
